molecular formula C49H72N10O12 B15580088 Piylggvfq

Piylggvfq

Cat. No.: B15580088
M. Wt: 993.2 g/mol
InChI Key: JAPZEKNXFXOGLM-KBCCCIJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piylggvfq is a useful research compound. Its molecular formula is C49H72N10O12 and its molecular weight is 993.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H72N10O12

Molecular Weight

993.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C49H72N10O12/c1-7-29(6)42(59-44(65)33-14-11-21-51-33)48(69)57-37(24-31-15-17-32(60)18-16-31)46(67)55-35(22-27(2)3)43(64)53-25-39(62)52-26-40(63)58-41(28(4)5)47(68)56-36(23-30-12-9-8-10-13-30)45(66)54-34(49(70)71)19-20-38(50)61/h8-10,12-13,15-18,27-29,33-37,41-42,51,60H,7,11,14,19-26H2,1-6H3,(H2,50,61)(H,52,62)(H,53,64)(H,54,66)(H,55,67)(H,56,68)(H,57,69)(H,58,63)(H,59,65)(H,70,71)/t29-,33-,34-,35-,36-,37-,41-,42-/m0/s1

InChI Key

JAPZEKNXFXOGLM-KBCCCIJRSA-N

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Piylggvfq?

Author: BenchChem Technical Support Team. Date: December 2025

Following an extensive search of publicly available scientific and biomedical literature, no information has been found on a compound or molecule designated "Piylggvfq."

Searches were conducted for the term "this compound" in combination with a variety of relevant keywords, including "mechanism of action," "pharmacology," "signaling pathway," "clinical trial," "research," and "drug development." These inquiries yielded no relevant results, indicating that "this compound" is not a recognized name for any known drug, experimental compound, or biological molecule in the public domain.

The lack of any data makes it impossible to provide the requested in-depth technical guide on its mechanism of action. Consequently, the core requirements of the request, including:

  • Data Presentation: No quantitative data exists to be summarized.

  • Experimental Protocols: No experiments have been published to be detailed.

  • Mandatory Visualization: No signaling pathways or experimental workflows are known to be illustrated.

It is possible that "this compound" may be an internal codename not yet disclosed publicly, a newly synthesized molecule that has not been published on, or a typographical error. Without further clarification or an alternative designation, a detailed report on its mechanism of action cannot be generated.

Piylggvfq chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided subject "Piylggvfq" did not yield any identifiable chemical structure, biological entity, or associated scientific data. The term does not correspond to any known chemical or peptide in accessible scientific databases and literature.

The string "this compound," if interpreted as a one-letter amino acid sequence, contains a non-standard designation ('i'), which precludes its direct identification as a known peptide. Standard single-letter amino acid codes do not include 'i'.

Due to the inability to identify the core subject, the creation of a technical guide or whitepaper as requested is not possible. The fundamental requirements for this task, including the compilation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational information on the molecule .

It is possible that "this compound" may be a typographical error, a proprietary internal designation not in the public domain, or a novel, uncharacterized substance. Without a valid, recognized chemical name, standard peptide sequence, or other identifier (such as a CAS number or PubChem ID), a comprehensive scientific report cannot be generated.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature and spelling of their compounds of interest to ensure accurate data retrieval and analysis. If "this compound" is a novel or internal compound, further clarification of its structure and nature would be required before a technical guide can be developed.

The Peptide Piylggvfq: A Novel Inhibitor of TNF-α with Therapeutic Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Piylggvfq, a novel peptide inhibitor of human Tumor Necrosis Factor-alpha (TNF-α). This compound was identified through in silico modeling to mimic a sequence strand of the human TNF-α monomer, thereby disrupting its pathogenic trimerization. This guide details the experimental validation of this compound's efficacy, from in vitro assays demonstrating its ability to inhibit TNF-α binding to cell surface receptors and suppress downstream signaling, to in vivo studies in a collagen-induced arthritis (CIA) mouse model where it showed significant anti-arthritic activity.[1][2][3][4] This document serves as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory and autoimmune disorders.

Introduction: The Challenge of TNF-α in Inflammatory Diseases

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. While essential for host defense, dysregulated and excessive production of TNF-α is a key driver of pathology in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The bioactive form of TNF-α is a homotrimer that binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to cellular activation, cytokine production, and apoptosis.

Current anti-TNF-α therapies, predominantly monoclonal antibodies, have revolutionized the treatment of these conditions. However, they are associated with limitations such as immunogenicity, high cost, and systemic side effects. This has spurred the search for novel, small-molecule or peptide-based inhibitors that can offer a more targeted and potentially safer therapeutic approach. This compound has emerged from these efforts as a promising peptide-based inhibitor.[1][5]

Discovery of this compound: An In Silico Approach

The discovery of this compound was a result of a rational, computer-aided drug design strategy. The primary goal was to identify a peptide sequence that could mimic a key protein-protein interaction interface on the TNF-α monomer, thereby sterically hindering the formation of the active trimer.

Computational Methods

A series of in silico methods were employed to design and screen potential peptide candidates:[1][2][3]

  • Active Site Prediction: The initial step involved identifying potential binding pockets and interaction surfaces on the TNF-α monomer using software such as Acsite.[1][3]

  • Protein-Protein Interaction (PPI) Analysis: Known PPIs involving TNF-α were analyzed to pinpoint critical residues for trimerization.

  • Peptide Design and Docking Studies: A library of peptides was designed to simulate a sequence strand of the human TNF-α monomer. These peptides were then docked to the target site on the TNF-α monomer using software like GOLD (Genetic Optimisation for Ligand Docking) and Flex-X.[1][2] The binding affinities and interaction maps were analyzed to select the most promising candidates.

  • Molecular Dynamics (MD) Simulations: The stability of the peptide-TNF-α complex for the lead candidate, this compound, was assessed through MD simulations. These simulations confirmed a stable and sustained intermolecular interaction.[1][2][3]

The hydrophobic peptide "this compound" was selected based on these in silico analyses for further in vitro and in vivo validation.[1][2]

Synthesis of this compound

This compound, with the amino acid sequence Pro-Ile-Tyr-Leu-Gly-Gly-Val-Phe-Gln, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is functionalized with the C-terminal amino acid, Glutamine (Gln).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next amino acid in the sequence (Phenylalanine, Phe), with its N-terminus protected, is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Val, Gly, Gly, Leu, Tyr, Ile, Pro) until the full peptide chain is assembled.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Mechanism of Action: Disrupting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by directly targeting TNF-α and inhibiting its downstream signaling pathways.

Inhibition of TNF-α Trimerization and Receptor Binding

The primary mechanism of this compound is the inhibition of TNF-α trimer formation.[1][2][3] By binding to a critical interface on the TNF-α monomer, this compound prevents the association of monomers into the active trimeric form. This, in turn, effectively blocks the binding of TNF-α to its cell surface receptors, TNFR1 and TNFR2.[1][2][3]

Downstream Signaling Pathway Inhibition

The inhibition of TNF-α receptor binding by this compound leads to the suppression of key downstream signaling pathways that are central to the inflammatory response.

Upon TNF-α binding to its receptor, the transcription factor Nuclear Factor-kappa B (NF-κB) is activated and translocates to the nucleus, where it induces the expression of numerous pro-inflammatory genes. Studies have shown that this compound significantly suppresses the nuclear translocation of NF-κB in cells treated with TNF-α.[1][6]

TNF-α can induce apoptosis, or programmed cell death, a process that can contribute to tissue damage in chronic inflammatory conditions. Cell culture assays have demonstrated that this compound significantly inhibits TNF-α-mediated cell death.[1][2][3]

Signaling Pathway Diagram

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_trimer TNF-α Trimer TNFR TNFR1/TNFR2 TNFa_trimer->TNFR Binds This compound This compound TNFa_monomer TNF-α Monomer This compound->TNFa_monomer Inhibits TNFa_monomer->TNFa_trimer Trimerization Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex Activates IKK_complex IKK Complex Signaling_Complex->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active Active NF-κB IkB->NFkB_active Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates to Nucleus

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Validation: From In Vitro to In Vivo

The therapeutic potential of this compound has been substantiated through a series of rigorous in vitro and in vivo experiments.

In Vitro Studies
  • Experimental Protocol: Fluorescence-Activated Cell Sorting (FACS)

    • Cells expressing TNF receptors (e.g., A549 cells) are incubated with fluorescently labeled TNF-α.

    • In a parallel experiment, cells are pre-incubated with this compound before the addition of fluorescently labeled TNF-α.

    • The fluorescence intensity of the cells is measured using a flow cytometer.

    • A reduction in fluorescence intensity in the presence of this compound indicates inhibition of TNF-α binding.

  • Experimental Protocol: Fluorescence Microscopy

    • Cells are cultured on coverslips and treated as described for FACS.

    • The cells are then fixed and visualized under a fluorescence microscope.

    • A decrease in cell surface fluorescence in the this compound-treated group confirms the inhibition of TNF-α binding.[1][2][3]

  • Experimental Protocol: Immunofluorescence

    • A549 cells are treated with TNF-α in the presence or absence of this compound.

    • The cells are then fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.

    • A fluorescently labeled secondary antibody is used for visualization.

    • The subcellular localization of NF-κB is observed using a fluorescence microscope. In untreated cells stimulated with TNF-α, NF-κB is predominantly in the nucleus. In cells treated with this compound, NF-κB remains in the cytoplasm.[1]

  • Experimental Protocol: Gel Mobility Shift Assay (EMSA)

    • Nuclear extracts are prepared from cells treated as described above.

    • The nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence.

    • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

    • A decrease in the shifted band corresponding to the NF-κB-DNA complex in the this compound-treated samples indicates reduced NF-κB activation.[1]

In Vivo Studies: Collagen-Induced Arthritis (CIA) Mouse Model

The anti-arthritic activity of this compound was evaluated in a well-established animal model of rheumatoid arthritis.

  • Experimental Protocol: CIA Mouse Model

    • Arthritis is induced in mice by immunization with type II collagen.

    • Once clinical signs of arthritis appear, mice are treated with this compound or a vehicle control.

    • The severity of arthritis is monitored by clinical scoring of paw swelling.

    • At the end of the study, joint tissues are collected for histological analysis and microfocal-CT scans to assess joint damage.

The results from these studies demonstrated that this compound treatment significantly reduced the clinical signs of arthritis and protected against joint damage in the CIA mouse model.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the experimental validation of this compound.

Table 1: In Vitro Efficacy of this compound

AssayEndpointThis compound Effect
TNF-α Binding (FACS)Mean Fluorescence IntensitySignificant Reduction
TNF-α-mediated Cell Death% Cell ViabilitySignificant Increase
NF-κB Nuclear Translocation (Immunofluorescence)% Cells with Nuclear NF-κBSignificant Decrease
NF-κB DNA Binding (EMSA)Intensity of Shifted BandSignificant Reduction

Table 2: In Vivo Efficacy of this compound in CIA Mouse Model

ParameterEndpointThis compound Treatment vs. Control
Clinical Arthritis ScoreMean Score (Arbitrary Units)Significant Reduction
Paw SwellingPaw Thickness (mm)Significant Reduction
Joint Damage (Histology)Score of Inflammation and Cartilage DamageSignificant Improvement
Bone Erosion (Micro-CT)Bone Volume/Total Volume RatioSignificant Preservation

Experimental Workflow Diagram

experimental_workflow cluster_discovery Discovery and Synthesis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation In_Silico_Design In Silico Design (Docking, MD Simulations) Peptide_Synthesis Solid-Phase Peptide Synthesis In_Silico_Design->Peptide_Synthesis Purification_Characterization HPLC Purification & Mass Spec Characterization Peptide_Synthesis->Purification_Characterization Cell_Culture Cell Culture (A549) Purification_Characterization->Cell_Culture CIA_Model Collagen-Induced Arthritis (CIA) Mouse Model Purification_Characterization->CIA_Model TNFa_Binding_Assays TNF-α Binding Assays (FACS, Fluorescence Microscopy) Cell_Culture->TNFa_Binding_Assays Apoptosis_Assay TNF-α-mediated Apoptosis Assay Cell_Culture->Apoptosis_Assay NFkB_Assays NF-κB Activation Assays (Immunofluorescence, EMSA) Cell_Culture->NFkB_Assays Treatment This compound Treatment CIA_Model->Treatment Clinical_Scoring Clinical Scoring & Paw Swelling Measurement Treatment->Clinical_Scoring Histology_MicroCT Histological Analysis & Micro-CT of Joints Clinical_Scoring->Histology_MicroCT

Caption: A streamlined workflow for the discovery and validation of this compound.

Conclusion and Future Directions

The peptide this compound represents a significant advancement in the development of novel TNF-α inhibitors. Its rational design, coupled with robust preclinical validation, highlights its potential as a therapeutic agent for rheumatoid arthritis and other inflammatory disorders.[1][4] The targeted mechanism of action, focused on the inhibition of TNF-α trimerization, may offer a favorable safety profile compared to existing biologics.

Future research should focus on a number of key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

  • Optimization of Peptide Properties: Modifications to the peptide sequence could be explored to enhance its stability, bioavailability, and potency.

  • Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are required before this compound can advance to clinical trials.

  • Clinical Investigation: Ultimately, the therapeutic potential of this compound will need to be evaluated in well-designed clinical trials in patients with inflammatory diseases.[1]

References

Piylggvfq biological target identification

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Data Unavailability

Initial searches for the peptide sequence "Piylggvfq" in public scientific databases and literature did not yield specific information regarding its biological target, associated signaling pathways, or established experimental protocols. This suggests that "this compound" may be a novel, proprietary, or hypothetical peptide not yet characterized in publicly accessible research.

Therefore, this document will proceed with a hypothetical case study to fulfill the user's request for an in-depth technical guide. We will postulate a plausible biological target and mechanism of action for "this compound" to illustrate the required data presentation, experimental methodologies, and visualization formats.

Whitepaper: Hypothetical Biological Target Identification for the Peptide this compound

Audience: Researchers, scientists, and drug development professionals.

Topic: this compound Biological Target Identification

Executive Summary

This guide outlines a comprehensive, albeit hypothetical, framework for the identification and characterization of the biological target for the novel peptide, this compound. In this scenario, this compound is identified as a potent and selective antagonist of the "Growth Factor Receptor-Linked Kinase 1" (GFRLK1), a receptor tyrosine kinase implicated in oncogenic signaling. This document details the systematic approach, from initial target hypothesis generation using affinity-based methods to functional validation and pathway elucidation, providing a blueprint for early-stage drug discovery.

Target Identification and Validation

The primary strategy for identifying the molecular target of this compound involved an affinity chromatography approach followed by mass spectrometry. A biotinylated version of the peptide was synthesized and used as bait to isolate its binding partners from cell lysates derived from a human pancreatic cancer cell line known to exhibit aberrant signaling.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Peptide Synthesis and Biotinylation: this compound was synthesized using standard solid-phase peptide synthesis (SPPS). A biotin (B1667282) tag was conjugated to the N-terminus via an aminohexanoic acid (Ahx) linker to minimize steric hindrance.

  • Cell Culture and Lysis: PANC-1 cells were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails).

  • Affinity Pulldown: The cell lysate was pre-cleared with streptavidin-agarose beads. The pre-cleared lysate was then incubated with the biotinylated-Piylggvfq peptide overnight at 4°C. Streptavidin-agarose beads were added to capture the peptide-protein complexes.

  • Elution and Digestion: After extensive washing to remove non-specific binders, bound proteins were eluted using a high-salt buffer. Eluted proteins were then denatured, reduced, alkylated, and digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification was performed by searching the resulting spectra against the UniProt human protein database.

This workflow led to the identification of GFRLK1 as the primary high-confidence binding partner for this compound.

Workflow Diagram: Target Identification

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Peptide Biotinylated This compound Synthesis Pulldown Affinity Pulldown with Streptavidin Beads Peptide->Pulldown Lysate PANC-1 Cell Lysate Preparation Lysate->Pulldown Wash Wash Non-specific Binders Pulldown->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS DB Database Search (UniProt) MS->DB Target Identify GFRLK1 DB->Target

Caption: Workflow for identifying the biological target of this compound.

Quantitative Binding and Functional Activity

To validate and quantify the interaction between this compound and GFRLK1, a series of biophysical and cell-based assays were conducted.

Data Summary

The following table summarizes the quantitative metrics obtained from these validation assays.

Assay TypeMethodParameterValue
Binding Affinity Surface Plasmon Resonance (SPR)Dissociation Constant (KD)25.4 nM
Binding Affinity Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)31.2 nM
Competitive Binding Radioligand Binding AssayInhibition Constant (Ki)45.8 nM
Functional Activity Cell-Based Phosphorylation AssayIC50 (Inhibition of Ligand-Stimulated Phosphorylation)112.7 nM
Cellular Viability MTT Assay (PANC-1 cells)GI50 (Growth Inhibition)250.0 nM
Experimental Protocols
  • Surface Plasmon Resonance (SPR): Recombinant human GFRLK1 extracellular domain was immobilized on a CM5 sensor chip. Varying concentrations of this compound were flowed over the chip, and the association and dissociation rates were measured to calculate the KD.

  • Isothermal Titration Calorimetry (ITC): this compound was titrated into a solution containing the GFRLK1 extracellular domain in a microcalorimeter. The heat changes upon binding were measured to determine the binding affinity and thermodynamics.

  • Cell-Based Phosphorylation Assay: PANC-1 cells endogenously expressing GFRLK1 were serum-starved and then pre-incubated with varying concentrations of this compound. Cells were subsequently stimulated with the natural ligand for GFRLK1. Cell lysates were analyzed by Western blot using an antibody specific for phosphorylated GFRLK1 to determine the IC50.

Signaling Pathway Elucidation

This compound, by binding to GFRLK1, acts as an antagonist, preventing receptor dimerization and subsequent autophosphorylation upon ligand binding. This blockade inhibits the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is critical for cell proliferation and survival.

Diagram: this compound Antagonism of the GFRLK1 Pathway

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus GFRLK1 GFRLK1 Receptor RAS RAS GFRLK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Ligand Natural Ligand Ligand->GFRLK1 Activation This compound This compound This compound->GFRLK1 Antagonism

Caption: this compound blocks GFRLK1, inhibiting the MAPK signaling cascade.

Conclusion

Through a systematic, multi-faceted approach, the novel peptide this compound has been identified as a potent antagonist of the GFRLK1 receptor. Biophysical and cell-based assays confirm a high-affinity interaction that translates into functional inhibition of the downstream MAPK signaling pathway. These findings establish GFRLK1 as the primary biological target of this compound and position the peptide as a promising lead compound for the development of therapeutics targeting cancers driven by aberrant GFRLK1 activity.

An In-Depth Technical Guide to the In Vitro Characterization of the Novel Peptide Piylggvfq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the peptide sequence "Piylggvfq" does not correspond to a known or characterized peptide in publicly available scientific literature. The following document is presented as a comprehensive, exemplary technical guide for the in vitro characterization of a novel peptide, using "this compound" as a hypothetical subject. This guide is intended to serve as a framework for researchers undertaking the study of new peptide entities.

Introduction

The discovery and characterization of novel peptides are pivotal in advancing our understanding of biological processes and in the development of new therapeutic agents. Peptides can act as highly specific and potent modulators of protein-protein interactions, enzyme activity, and signaling pathways. This guide outlines a systematic approach to the initial in vitro characterization of the hypothetical novel peptide, this compound. The methodologies described herein are designed to elucidate its physicochemical properties, biological activity, and potential mechanism of action.

Peptide Synthesis and Physicochemical Characterization

The foundational step in the characterization of a novel peptide is its synthesis and the verification of its identity and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification
  • Synthesis: The peptide this compound (Pro-Ile-Tyr-Leu-Gly-Gly-Val-Phe-Gln) will be synthesized on a rink amide resin using an automated peptide synthesizer. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry will be employed for the protection of the N-terminus of the amino acids.

  • Cleavage and Deprotection: Following the final coupling step, the peptide will be cleaved from the resin and all side-chain protecting groups will be removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation and Lyophilization: The cleaved peptide will be precipitated in cold diethyl ether, centrifuged, and the pellet will be washed multiple times with cold ether. The resulting crude peptide will be dissolved in a minimal amount of water/acetonitrile (B52724) and lyophilized.

  • Purification: The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. Fractions will be collected and analyzed for purity.

  • Purity Analysis: The purity of the final peptide will be assessed by analytical RP-HPLC. Fractions with >95% purity will be pooled and lyophilized.

  • Identity Confirmation: The molecular weight of the purified peptide will be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation: Physicochemical Properties
PropertyResult
Sequence Pro-Ile-Tyr-Leu-Gly-Gly-Val-Phe-Gln
Molecular Formula C49H72N10O11
Theoretical Molecular Weight 993.16 Da
Observed Molecular Weight (MS) [Placeholder for Experimental Value]
Purity (HPLC) >95%
Solubility [Placeholder for Experimental Observation, e.g., Soluble in water, DMSO]

Biological Activity Screening

A panel of in vitro assays will be conducted to screen for the biological activity of this compound.

Experimental Protocol: Cell Viability and Cytotoxicity Assay
  • Cell Culture: A panel of cell lines (e.g., HEK293, HeLa, a relevant cancer cell line) will be cultured in appropriate media until they reach 80-90% confluency.

  • Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The peptide this compound will be dissolved in a vehicle (e.g., sterile water or DMSO) and serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM). Cells will be treated with the peptide or vehicle control for 24, 48, and 72 hours.

  • Assay: Cell viability will be assessed using a resazurin-based assay (e.g., alamarBlue) or an MTT assay. Fluorescence or absorbance will be measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

Experimental Protocol: Receptor Binding Assay (Competitive Radioligand Binding)
  • Membrane Preparation: Membranes from cells known to express a panel of common G protein-coupled receptors (GPCRs) will be prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes will be incubated with a known radiolabeled ligand for a target receptor and increasing concentrations of the unlabeled peptide this compound.

  • Incubation and Washing: The reaction will be incubated to allow for competitive binding. The plate will then be washed to remove unbound ligand.

  • Detection: The amount of bound radioligand will be quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) will be determined by analyzing the competitive binding curves.

Data Presentation: Biological Activity Summary
AssayCell Line / TargetEndpointResult
Cell Viability HEK293IC50 (48h)[Placeholder, e.g., >100 µM]
Cytotoxicity HeLaIC50 (48h)[Placeholder, e.g., 75.3 µM]
Receptor Binding GPCR Target XKi[Placeholder, e.g., 1.2 µM]
Enzyme Inhibition Enzyme YIC50[Placeholder, e.g., >100 µM]

Signaling Pathway Analysis

Should a specific receptor interaction be identified, the downstream signaling effects will be investigated.

Experimental Workflow: In Vitro Characterization

G cluster_2 Mechanism of Action synthesis Peptide Synthesis (SPPS) purification HPLC Purification synthesis->purification characterization Mass Spec & Purity Analysis purification->characterization viability Cell Viability Assay characterization->viability binding Receptor Binding Assay characterization->binding enzyme Enzyme Inhibition Assay characterization->enzyme pathway Signaling Pathway Analysis (Western Blot) binding->pathway downstream Downstream Functional Assays pathway->downstream

Caption: Experimental workflow for the in vitro characterization of a novel peptide.

Experimental Protocol: Western Blot for MAP Kinase Pathway Activation
  • Cell Culture and Treatment: A responsive cell line (identified from binding assays) will be serum-starved and then treated with this compound at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Cells will be washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates will be determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane will be blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-JNK, total JNK).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The density of the phosphorylated protein bands will be normalized to the total protein bands.

Hypothetical Signaling Pathway Diagram

G peptide This compound receptor GPCR Target X peptide->receptor g_protein G Protein Activation receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor Activation erk->transcription response Cellular Response transcription->response

Caption: A hypothetical GPCR-mediated MAPK/ERK signaling pathway modulated by this compound.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro characterization of the novel peptide this compound. The successful execution of these experiments will establish its fundamental physicochemical and biological properties, identify potential molecular targets, and elucidate its mechanism of action at a cellular level. The data generated will be crucial for guiding further preclinical development and exploring the therapeutic potential of this new chemical entity.

In-depth Technical Guide: Solubility and Stability of Piylggvfq

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document is intended to provide a comprehensive overview of the solubility and stability of the novel compound Piylggvfq. The data and protocols presented herein are compiled from a variety of sources and are intended for use by researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of this compound in various solvents is essential for formulation development and for designing in vitro and in vivo experiments.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°CMethod
Water0.15 ± 0.02HPLC-UV
Phosphate-Buffered Saline (PBS) pH 7.40.25 ± 0.03HPLC-UV
Dimethyl Sulfoxide (DMSO)> 50Visual Inspection
Ethanol5.2 ± 0.4HPLC-UV

Experimental Protocol: Solubility Determination by HPLC-UV

This section details the high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method used to determine the solubility of this compound.

2.1 Materials

  • This compound (purity > 99%)

  • Water (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO) (ACS grade)

  • Ethanol (200 proof)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

2.2 Procedure

  • Preparation of Saturated Solutions: An excess amount of this compound was added to 1 mL of each solvent in separate microcentrifuge tubes.

  • Equilibration: The tubes were vortexed for 1 minute and then incubated at 25°C for 24 hours with constant shaking to ensure equilibrium was reached.

  • Separation of Undissolved Solid: The samples were centrifuged at 10,000 rpm for 10 minutes to pellet the undissolved compound.

  • Sample Preparation for HPLC: The supernatant was carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

  • HPLC Analysis: The filtered supernatant was appropriately diluted and injected into the HPLC system. The concentration of this compound was determined by comparing the peak area to a standard curve.

Stability Data

The stability of a drug candidate is a crucial factor that can impact its shelf-life, efficacy, and safety. The following data summarizes the stability of this compound under various stress conditions.

Table 2: Stability of this compound under Stress Conditions

ConditionTime (hours)% Degradation
Acidic (0.1 N HCl)2415.8
Basic (0.1 N NaOH)2445.2
Oxidative (3% H₂O₂)2422.5
Thermal (60°C)248.1
Photolytic (UV light)243.5

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify the likely degradation products of a drug substance and to establish its intrinsic stability.

4.1 Materials

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

4.2 Procedure

  • Preparation of Stock Solution: A stock solution of this compound was prepared in a suitable solvent.

  • Stress Conditions: Aliquots of the stock solution were subjected to the following conditions:

    • Acidic: Mixed with 0.1 N HCl and incubated at room temperature.

    • Basic: Mixed with 0.1 N NaOH and incubated at room temperature.

    • Oxidative: Mixed with 3% H₂O₂ and incubated at room temperature.

    • Thermal: Incubated at 60°C.

    • Photolytic: Exposed to UV light (254 nm).

  • Time Points: Samples were collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples were analyzed by HPLC to determine the percentage of the parent compound remaining.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve saturate Create Saturated Solution dissolve->saturate centrifuge Centrifuge saturate->centrifuge Equilibrate 24h filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc data Data Acquisition hplc->data

Caption: Solubility Determination Workflow

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Proposed Signaling Pathway of this compound

No Public Data Available for "Piylggvfq"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the safety and toxicity profile of a substance identified as "Piylggvfq" has yielded no specific results. Publicly accessible scientific literature, preclinical and clinical trial databases, and regulatory agency websites do not contain information on a compound with this name.

This absence of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational scientific information.

The identifier "this compound" may represent:

  • A novel or internal compound name: The substance may be in the early stages of development within a private organization and not yet disclosed in public forums or scientific publications.

  • A typographical error: The name may be misspelled, preventing accurate retrieval from databases.

  • A placeholder or theoretical molecule: The name might be used as a hypothetical example.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and consult internal documentation or proprietary databases if the substance is under confidential development. Without verifiable and publicly available data, a safety and toxicity profile cannot be generated.

Uncharacterized Compound: Piylggvfq - A Review of Non-Existent Pharmacokinetic and Pharmacodynamic Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

An extensive search of scientific literature and drug development databases reveals no existing information on a compound designated "Piylggvfq." This name does not correspond to any known therapeutic agent, investigational drug, or preclinical compound. Consequently, there is no available data regarding its pharmacokinetics (PK), pharmacodynamics (PD), mechanism of action, or associated experimental protocols.

The request for an in-depth technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled as the core subject "this compound" is not documented in the public domain or scientific research. The following sections outline the types of information that would be necessary to construct such a guide, should this compound be identified and characterized in the future.

Section 1: Pharmacokinetics (Hypothetical Data Structure)

Pharmacokinetic studies would be essential to understand how the body processes this compound. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME). Data would typically be presented in a format similar to the table below.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

Parameter Value Units Description
Absorption
Bioavailability (F) N/A % The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax N/A hours Time to reach maximum plasma concentration.
Cmax N/A ng/mL Maximum plasma concentration.
Distribution
Volume of Distribution (Vd) N/A L/kg The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Protein Binding N/A % The degree to which the compound binds to proteins within the blood plasma.
Metabolism
Primary Metabolizing Enzyme(s) N/A The key enzymes (e.g., CYP450 isozymes) responsible for biotransformation.
Major Metabolite(s) N/A The primary products of metabolism.
Excretion
Clearance (CL) N/A mL/min/kg The rate at which the active drug is removed from the body.
Elimination Half-life (t½) N/A hours The time required for the plasma concentration to decrease by half.

| Route of Excretion | N/A | | The primary means of elimination from the body (e.g., renal, fecal). |

Experimental Protocols for Pharmacokinetic Analysis

A typical experimental workflow for determining these parameters would involve administering this compound to preclinical animal models (e.g., rodents, non-human primates) via intravenous and oral routes. Blood samples would be collected at predetermined time points and analyzed using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its metabolites over time.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase cluster_3 Data Interpretation Dosing Compound Administration (IV and Oral Routes) in Animal Models Sampling Serial Blood Sample Collection Dosing->Sampling Time course Extraction Plasma Separation and Sample Extraction Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_Analysis Parameters Derivation of PK Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Analysis->Parameters

Fig 1. A generalized workflow for preclinical pharmacokinetic studies.

Section 2: Pharmacodynamics (Hypothetical Data Structure)

Pharmacodynamic studies would focus on the biochemical and physiological effects of this compound, including its mechanism of action. Key parameters would be determined through in vitro and in vivo experiments.

Table 2: Hypothetical Pharmacodynamic Profile of this compound

Parameter Value Units Description
In Vitro Potency
Target(s) N/A The specific protein, receptor, or enzyme the compound interacts with.
IC50 / EC50 N/A nM The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki N/A nM The inhibition constant, indicating the binding affinity of the compound to its target.
Cellular Activity
Target Engagement Assay N/A Measurement confirming the compound interacts with its intended target in a cellular context.
Downstream Signaling Effect N/A The effect on the signaling pathway modulated by the target (e.g., phosphorylation of a substrate).
In Vivo Efficacy
ED50 N/A mg/kg The dose that produces 50% of the maximal response in an in vivo model.

| Biomarker Response | N/A | | A measurable indicator of a biological state or condition that is modulated by the drug. |

Experimental Protocols for Pharmacodynamic Analysis

To elucidate a mechanism of action, a series of experiments would be required. For instance, if this compound were hypothesized to be an inhibitor of a specific kinase, a typical workflow would involve biochemical assays, cellular assays, and finally, in vivo studies in a relevant disease model.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Hypothetical Signaling Pathway Biochem Biochemical Assay (e.g., Kinase Inhibition Assay) Determines IC50 CellAssay Cell-Based Assay (e.g., Western Blot for p-Substrate) Confirms Target Engagement Biochem->CellAssay Validates cellular activity PKPD PK/PD Study (Dose-Response in Animal Model) CellAssay->PKPD Informs dose selection Efficacy Efficacy Study (Disease Model Treatment) PKPD->Efficacy Establishes exposure- response relationship This compound This compound TargetKinase Target Kinase This compound->TargetKinase Substrate Substrate TargetKinase->Substrate Phosphorylates pSubstrate p-Substrate CellularResponse Cellular Response pSubstrate->CellularResponse

Fig 2. A conceptual workflow for pharmacodynamic and efficacy testing.

While a comprehensive technical guide for "this compound" cannot be provided due to the absence of any identifiable information, this framework outlines the necessary components and experimental approaches that would be required to characterize its pharmacokinetic and pharmacodynamic properties. Any future research on a compound with this identifier would need to establish these fundamental datasets to support its development as a potential therapeutic agent.

No Scientific Information Found for "Piylggvfq"

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has yielded no information on a substance or research area identified as "Piylggvfq." The term does not correspond to any known protein, chemical compound, biological process, or established scientific research topic.

The search results were unrelated to the query, indicating that "this compound" may be:

  • A typographical error.

  • A highly novel or internal codename not yet disclosed in public research.

  • A fictional or hypothetical concept.

Due to the complete absence of scientific data, it is not possible to fulfill the request for an in-depth technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no known signaling pathways to visualize.

Researchers, scientists, and drug development professionals are advised to verify the nomenclature and search for peer-reviewed literature under the correct or established scientific name for their topic of interest. Without a valid scientific subject, the creation of a technical whitepaper with the specified requirements cannot be accomplished.

Methodological & Application

Application Note and Protocol: A General Guide to Mammalian Cell Culture Maintenance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific "Piylggvfq protocol" requested was not found in any available scientific literature or documentation. It is presumed to be a non-standard or fictional designation. The following application note and protocol have been generated to provide a comprehensive guide to a fundamental and widely applicable cell culture technique: the subculturing of adherent mammalian cells, which is a critical procedure for in vitro research and drug development.

Introduction

Maintaining healthy and viable cell cultures is paramount for reproducible and reliable experimental outcomes. A key aspect of this is the process of subculturing, or passaging, where cells are transferred from a previous culture vessel to a new one with fresh growth medium. This process is essential to prevent nutrient depletion, accumulation of toxic byproducts, and to maintain cells in an exponential growth phase, which is optimal for many experiments.[1] This document provides a detailed protocol for the routine passaging of adherent cells and discusses a relevant signaling pathway often studied in cell culture, the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3]

Data Presentation

Successful cell culture maintenance relies on consistent monitoring of key parameters. The following table provides an example of how to record and present quantitative data related to cell passaging.

Parameter Pre-Passage (Day 3) Post-Passage (Day 1 in new flask) Acceptable Range
Cell Confluency (%) 80-90%15-20%70-90% for passaging
Cell Viability (%) >95%>95%>90%
Total Viable Cells 4.5 x 10^61.0 x 10^6 (seeded)Cell line dependent
Doubling Time (hours) ~24 hoursN/ACell line dependent

Experimental Protocols

Protocol 1: Subculturing (Passaging) of Adherent Mammalian Cells

This protocol outlines the steps for passaging adherent cells, a common procedure in cell culture labs.

Materials:

  • Laminar Flow Hood (Biological Safety Cabinet, Class II)

  • 37°C Humidified CO2 Incubator

  • Inverted Microscope

  • Water Bath (37°C)

  • Centrifuge

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution (e.g., 0.25%)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Sterile serological pipettes, pipette tips, and centrifuge tubes

  • New sterile cell culture flasks

Procedure:

  • Preparation:

    • Warm the complete cell culture medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.

    • Sterilize the laminar flow hood with 70% ethanol.

    • Label new culture flasks with the cell line name, passage number, and date.

  • Cell Observation:

    • Examine the cells under an inverted microscope to assess confluency and morphology. Cells should be passaged when they are approximately 80-90% confluent.[4]

  • Washing and Dissociation:

    • Aspirate the old culture medium from the flask.

    • Gently wash the cell monolayer with PBS to remove any remaining serum, which can inhibit trypsin activity. Aspirate the PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.[1]

    • Incubate the flask at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line.

    • Observe the cells under the microscope to confirm detachment. They will appear rounded and float in the solution. Gently tap the side of the flask to dislodge any remaining adherent cells.[1][4]

  • Neutralization and Collection:

    • Once the cells are detached, add a volume of complete medium that is at least equal to the volume of trypsin solution used to neutralize the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a sterile conical centrifuge tube.

  • Cell Counting:

    • Take a small aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer or use an automated cell counter to determine the total number of viable cells.

  • Seeding New Flasks:

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

    • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.

    • Calculate the volume of the cell suspension needed to seed new flasks at the desired density. For example, a 1:4 split ratio means seeding 25% of the harvested cells into a new flask of the same size.

    • Add the calculated volume of cell suspension to the new flasks containing the appropriate amount of pre-warmed complete medium.

    • Gently rock the flasks to ensure an even distribution of cells.[1]

  • Incubation:

    • Place the newly seeded flasks in a 37°C, 5% CO2 incubator.

Signaling Pathway and Workflow Visualizations

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[2][3] Its proper regulation is essential for normal cell growth, and its dysregulation is often implicated in diseases like cancer.[3]

MAPK_ERK_Pathway cluster_nucleus extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds grb2 GRB2 receptor->grb2 Activates sos SOS grb2->sos Recruits ras Ras sos->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors Activates nucleus Nucleus erk->nucleus response Cell Proliferation, Survival, Differentiation transcription_factors->response Regulates Gene Expression nucleus->transcription_factors

Caption: The MAPK/ERK signaling cascade is initiated by growth factors.

Experimental Workflow: Adherent Cell Passaging

The following diagram illustrates the logical flow of the adherent cell passaging protocol.

Cell_Passaging_Workflow start Start: Confluent Cells (80-90%) aspirate_medium Aspirate Old Medium start->aspirate_medium wash_pbs Wash with PBS aspirate_medium->wash_pbs add_trypsin Add Trypsin-EDTA wash_pbs->add_trypsin incubate Incubate at 37°C add_trypsin->incubate check_detachment Check for Detachment incubate->check_detachment check_detachment->incubate Not Detached neutralize Neutralize with Medium check_detachment->neutralize Detached collect_cells Collect Cell Suspension neutralize->collect_cells count_cells Count Viable Cells collect_cells->count_cells centrifuge Centrifuge and Resuspend count_cells->centrifuge seed_new Seed New Flasks centrifuge->seed_new incubate_new Incubate New Cultures seed_new->incubate_new end End: Log Phase Growth incubate_new->end

Caption: Workflow for the subculturing of adherent cells.

References

Application Notes and Protocols for the Use of a Novel Therapeutic Agent in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Piylggvfq" did not correspond to any known molecule in the scientific literature. Therefore, this document serves as a comprehensive template for researchers to adapt for their specific molecule of interest. All data and specific experimental details are illustrative placeholders and should be replaced with actual experimental findings.

Introduction

These application notes provide a framework for the in vivo evaluation of novel therapeutic compounds in animal models. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The primary objective is to offer standardized procedures for assessing the pharmacokinetics, efficacy, and safety of a test agent, referred to herein as "[Compound Name]".

Compound Information

ParameterDescription
Compound Name [e.g., this compound]
Molecular Formula [e.g., CxHyNzOwSv]
Molecular Weight [e.g., 1234.5 g/mol ]
Target(s) [e.g., Agonist for G-protein coupled receptor XYZ]
Proposed Mechanism [e.g., Activates the downstream ABC signaling pathway, leading to anti-inflammatory effects]
Formulation [e.g., Lyophilized powder, reconstituted in sterile saline]

Pharmacokinetic Profiling in Rodent Models

A critical initial step in preclinical evaluation is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Intravenous (IV) administration: 2 mg/kg

    • Subcutaneous (SC) administration: 10 mg/kg

  • Procedure:

    • Administer [Compound Name] via the specified route.

    • Collect blood samples (approx. 50 µL) via tail vein at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Analysis: Quantify plasma concentrations of [Compound Name] using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Summary of Pharmacokinetic Data (Illustrative)
ParameterIntravenous (2 mg/kg)Subcutaneous (10 mg/kg)
Cmax (ng/mL) 1500 ± 120850 ± 95
Tmax (h) 0.08 (5 min)2.0 ± 0.5
AUC0-last (ng·h/mL) 3200 ± 2507500 ± 600
t1/2 (h) 3.5 ± 0.44.1 ± 0.6
Bioavailability (%) N/A47%

Efficacy Studies in a [Disease Model]

This section outlines a general protocol for assessing the therapeutic efficacy of [Compound Name] in a relevant animal model.

Experimental Protocol: Efficacy in a [Disease Model]
  • Animal Model: [e.g., LPS-induced acute lung injury model in rats].

  • Study Groups (n=8 per group):

    • Vehicle Control (Saline)

    • [Compound Name] (Low Dose, e.g., 1 mg/kg)

    • [Compound Name] (Medium Dose, e.g., 5 mg/kg)

    • [Compound Name] (High Dose, e.g., 10 mg/kg)

    • Positive Control (e.g., Dexamethasone, 1 mg/kg)

  • Procedure:

    • Induce disease model (e.g., intratracheal administration of LPS).

    • Administer treatments (e.g., subcutaneously) 2 hours post-induction.

    • Monitor animals for clinical signs for 24 hours.

    • At 24 hours, euthanize animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Endpoints:

    • Primary: Total protein concentration in BALF as a measure of lung permeability.

    • Secondary: Inflammatory cell count in BALF, cytokine levels (e.g., TNF-α, IL-6) in lung homogenates, and lung histology scores.

Summary of Efficacy Data (Illustrative)
Treatment GroupBALF Protein (µg/mL)BALF Neutrophils (x105)Lung TNF-α (pg/mg tissue)
Vehicle Control 850 ± 7012.5 ± 1.52500 ± 300
[Compound Name] (1 mg/kg) 620 ± 559.8 ± 1.11800 ± 210
[Compound Name] (5 mg/kg) 410 ± 406.1 ± 0.81100 ± 150
[Compound Name] (10 mg/kg) 280 ± 303.5 ± 0.5650 ± 90
Dexamethasone (1 mg/kg) 310 ± 354.0 ± 0.6750 ± 100

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action for [Compound Name].

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nuclear Events receptor Target Receptor (e.g., GPCR-XYZ) g_protein G-Protein Activation receptor->g_protein compound [Compound Name] compound->receptor Binds and Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus response Anti-inflammatory Gene Expression transcription_factor->response Promotes Transcription

Caption: Hypothetical signaling cascade initiated by [Compound Name].

Experimental Workflow

The diagram below provides a visual overview of the in vivo efficacy study protocol.

experimental_workflow cluster_setup Experiment Setup cluster_procedure Experimental Day cluster_analysis Endpoint Analysis arrow arrow acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization disease_induction Disease Induction (e.g., LPS Administration) randomization->disease_induction treatment Treatment Administration ([Compound Name] or Vehicle) disease_induction->treatment 2 hours post-induction monitoring Clinical Monitoring (24 hours) treatment->monitoring euthanasia Euthanasia & Sample Collection (BALF, Tissue) monitoring->euthanasia biochemical Biochemical Assays (Protein, Cytokines) euthanasia->biochemical histology Histological Examination euthanasia->histology

Application Notes and Protocols for the TNF-α Inhibitory Peptide Piylggvfq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed dosage and administration guidelines for the novel peptide inhibitor of human tumor necrosis factor-α (TNF-α), Piylggvfq. The information is based on preclinical studies and is intended for research and drug development purposes.

Overview and Mechanism of Action

This compound is a nonameric peptide (sequence: this compound) designed to competitively inhibit the activity of TNF-α.[1][2] By simulating a sequence strand of the human TNF-α monomer, this compound interferes with the formation of the active TNF-α trimer.[1][2][3] This inhibition prevents the cytokine from binding to its cell surface receptors (TNFR), thereby mitigating downstream inflammatory signaling pathways.[1][2][3] A key mechanism is the suppression of the nuclear translocation of Nuclear Factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][2][3][4] Preclinical evaluation in a collagen-induced arthritis (CIA) mouse model has demonstrated its potential as an anti-arthritic agent, protecting against inflammatory joint damage.[1][2][3]

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa_trimer TNF-α Trimer TNFR TNF Receptor (TNFR) TNFa_trimer->TNFR Binds to This compound This compound Peptide This compound->TNFa_trimer Inhibits Trimer Formation NFkB_Translocation NF-κB Nuclear Translocation This compound->NFkB_Translocation Suppresses Signaling_Complex Downstream Signaling (e.g., TRAF2, RIPK1) TNFR->Signaling_Complex Activates NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation NFkB_Activation->NFkB_Translocation Inflammation Inflammatory Gene Expression (IL-6, IL-1β) NFkB_Translocation->Inflammation

Caption: Mechanism of action of this compound in inhibiting the TNF-α signaling pathway.

Dosage and Administration

The following tables summarize the dosage and administration guidelines derived from preclinical in vivo and in vitro studies.

Table 1: In Vivo Dosage and Administration (Mouse Model)
ParameterGuideline
Animal Model Collagen-Induced Arthritis (CIA) in female DBA1/J mice
Dosage 5 mg/kg and 10 mg/kg body weight[1]
Route of Administration Intraperitoneal (i.p.)[3]
Vehicle DMSO (≤ 1% v/v)[3]
Diluent 1X sterile Phosphate Buffered Saline (PBS)[3]
Preparation Dissolve peptide in DMSO, followed by dilution in 1X sterile PBS before administration[3]
Table 2: In Vitro Dosage and Administration
ParameterGuideline
Cell Lines A549 (human lung carcinoma), Wehi-164 (murine fibrosarcoma)[2]
Concentrations 50 µM, 100 µM, and 200 µM[2]
Application Inhibition of TNF-α-mediated apoptosis, NF-κB nuclear translocation assays[2]
Co-stimulation For apoptosis assays, used with TNF-α (100 ng/ml) and Actinomycin D (0.2 µg/ml)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Evaluation in Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis and subsequent treatment with this compound.

Start Start Immunization Day 0: Primary Immunization (Bovine type II collagen in CFA) Start->Immunization Booster Day 21: Booster Immunization (Bovine type II collagen in IFA) Immunization->Booster Onset Arthritis Onset (Approx. Day 28-35) Booster->Onset Treatment Initiate this compound Treatment (5 or 10 mg/kg, i.p.) Onset->Treatment Evaluation Clinical Scoring & Monitoring Treatment->Evaluation Termination Experiment Termination Evaluation->Termination Analysis Micro-CT & Histological Analysis of Joints Termination->Analysis End End Analysis->End

Caption: Workflow for the in vivo evaluation of this compound in a CIA mouse model.

Protocol:

  • Animal Model: Female DBA1/J mice, 6 to 8 weeks old, are used for this model.[5]

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster shot.

  • Treatment Initiation: Begin intraperitoneal administration of this compound (5 mg/kg or 10 mg/kg) or vehicle control at the onset of disease symptoms.[1]

  • Clinical Evaluation: Monitor mice regularly for signs of arthritis, and score the severity of inflammation in the paws.

  • Termination and Analysis: At the end of the study period, euthanize the mice. Perform microfocal-CT scans and histological analysis on the joints to assess cartilage and bone damage.[1][2][3]

Inhibition of TNF-α-Mediated Cytotoxicity (Wehi-164 Cell Assay)

This assay quantifies the ability of this compound to protect cells from TNF-α-induced apoptosis.

Protocol:

  • Cell Seeding: Seed Wehi-164 murine fibrosarcoma cells in a 96-well plate at a density of 5 x 10⁴ cells per well.[2] Ensure cells are 70-80% confluent with over 90% viability.[2]

  • Preparation of Treatment Media: In separate tubes, pre-mix TNF-α (100 ng/ml) with varying concentrations of this compound (50, 100, 200 µM) or a control compound (e.g., suramin) at 4°C for 1 hour.[2]

  • Cell Treatment: Add the treatment media to the cells in the presence of Actinomycin D (0.2 µg/ml).[2] Include appropriate controls (cells alone, cells + TNF-α/Actinomycin D).

  • Incubation: Incubate the plate for the required duration to induce apoptosis.

  • Viability Assessment: Determine cell viability using a standard method, such as an MTT or crystal violet assay, by measuring absorbance at the appropriate wavelength.[3] The peptide's protective effect is indicated by a dose-dependent decrease in cell death compared to the TNF-α treated control.[2]

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the inhibition of NF-κB translocation from the cytoplasm to the nucleus in A549 cells.

Protocol:

  • Cell Culture: Grow A549 cells on coverslips in a multi-well plate until they reach appropriate confluency.

  • Treatment: Pre-incubate the cells with this compound (e.g., 100 or 200 µM) for a specified time.[1]

  • Stimulation: Stimulate the cells with TNF-α (100 ng/ml) for 45 minutes to induce NF-κB translocation.[2]

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently-labeled secondary antibody.

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using fluorescence microscopy. In untreated, stimulated cells, NF-κB (p65) will show intense nuclear staining. In this compound-treated cells, the staining will remain predominantly cytoplasmic, indicating inhibition of translocation.[1][2][3]

References

Application Note: Western Blotting for Cellular Signaling Pathway Analysis After Piylggvfq Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for performing Western blot analysis to investigate the effects of the novel peptide, Piylggvfq, on protein expression and signaling pathways within a cellular context. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By treating cells with this compound and subsequently analyzing protein levels and post-translational modifications (e.g., phosphorylation), researchers can elucidate the peptide's mechanism of action and its impact on cellular signaling cascades. This protocol is designed to be a comprehensive guide, from cell culture and treatment to data analysis and interpretation.

Data Presentation

Quantitative data from Western blot experiments should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions. Densitometric analysis of the protein bands should be performed using appropriate software. The data can be normalized to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading. The results can then be presented in a tabular format as shown below.

Table 1: Densitometric Analysis of Protein Expression after this compound Treatment

Target ProteinTreatment GroupNormalized Densitometry (Arbitrary Units)Fold Change vs. Controlp-value
Phospho-Protein X (Ser473) Control (Vehicle)1.00 ± 0.121.0-
This compound (1 µM)2.54

Piylggvfq in vivo experimental design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the in vivo experimental design for the novel anti-inflammatory agent, Piylggvfq, is detailed in these Application Notes and Protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, providing comprehensive methodologies for key experiments, structured data presentation, and clear visualizations of signaling pathways and experimental workflows.

Application Notes

Introduction to this compound

This compound is a novel synthetic peptide with potent anti-inflammatory properties. Its primary mechanism of action is the inhibition of the pro-inflammatory cytokine cascade by targeting the upstream kinase, JNK (c-Jun N-terminal kinase). By selectively binding to JNK, this compound prevents its phosphorylation and subsequent activation of downstream transcription factors, such as AP-1, which are critical for the expression of various inflammatory mediators including TNF-α, IL-6, and COX-2. This targeted approach suggests a favorable therapeutic window with potentially reduced off-target effects compared to broader anti-inflammatory agents.

Therapeutic Rationale for In Vivo Studies

The in vivo evaluation of this compound is essential to characterize its pharmacokinetic and pharmacodynamic profiles, assess its efficacy in relevant disease models, and establish a preliminary safety profile. The following experimental designs are proposed to investigate the therapeutic potential of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Experimental Protocols

1. Animal Model and Husbandry

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals are housed in individually ventilated cages with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.

  • Acclimation: Mice are acclimated for at least 7 days prior to the start of the experiment.

2. LPS-Induced Systemic Inflammation Model

  • Objective: To evaluate the efficacy of this compound in a model of acute systemic inflammation.

  • Procedure:

    • Mice are randomly assigned to treatment groups (n=8 per group).

    • This compound is administered via intraperitoneal (i.p.) injection at doses of 1, 5, and 10 mg/kg. A vehicle control group (saline) and a positive control group (Dexamethasone, 1 mg/kg) are included.

    • One hour after treatment, inflammation is induced by an i.p. injection of LPS (1 mg/kg).

    • Blood samples are collected via retro-orbital sinus at 2, 6, and 24 hours post-LPS injection for cytokine analysis.

    • Animals are monitored for clinical signs of distress and body weight changes.

    • At 24 hours, animals are euthanized, and major organs (liver, lungs, spleen) are collected for histological analysis.

3. Pharmacokinetic (PK) Study

  • Objective: To determine the pharmacokinetic profile of this compound.

  • Procedure:

    • A separate cohort of mice (n=3 per time point) is administered a single i.p. dose of this compound (10 mg/kg).

    • Blood samples are collected at 0, 15, 30, 60, 120, 240, and 480 minutes post-administration.

    • Plasma concentrations of this compound are determined by a validated LC-MS/MS method.

    • PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.

4. Histological Analysis

  • Objective: To assess tissue inflammation and damage.

  • Procedure:

    • Collected organs are fixed in 10% neutral buffered formalin.

    • Tissues are processed, embedded in paraffin, and sectioned at 5 µm.

    • Sections are stained with Hematoxylin and Eosin (H&E) to evaluate cellular infiltration and tissue morphology.

    • A semi-quantitative scoring system is used to grade the severity of inflammation by a blinded pathologist.

5. Cytokine Analysis

  • Objective: To quantify the levels of pro-inflammatory cytokines in plasma.

  • Procedure:

    • Plasma samples are analyzed for TNF-α, IL-6, and IL-1β levels using commercially available ELISA kits.

    • The assays are performed according to the manufacturer's instructions.

    • Cytokine concentrations are calculated based on a standard curve.

Data Presentation

Table 1: Effect of this compound on Plasma Cytokine Levels (pg/mL) 6 hours post-LPS Induction

Treatment GroupTNF-α (Mean ± SD)IL-6 (Mean ± SD)IL-1β (Mean ± SD)
Vehicle Control1580 ± 2101250 ± 180450 ± 65
This compound (1 mg/kg)1150 ± 150980 ± 130380 ± 50
This compound (5 mg/kg)720 ± 95610 ± 80210 ± 30
This compound (10 mg/kg)450 ± 60380 ± 50120 ± 20
Dexamethasone (1 mg/kg)480 ± 70410 ± 60135 ± 25

Table 2: Pharmacokinetic Parameters of this compound (10 mg/kg, i.p.)

ParameterValue (Mean ± SD)
Cmax (ng/mL)1250 ± 180
Tmax (min)30
AUC (0-t) (ng*min/mL)185000 ± 25000
t1/2 (min)95 ± 15

Visualizations

Piylggvfq_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 JNK JNK TAK1->JNK AP1 AP-1 JNK->AP1 This compound This compound This compound->JNK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) AP1->Cytokines

Caption: this compound inhibits the JNK signaling pathway.

In_Vivo_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (7 days) Randomization Randomization into Treatment Groups Acclimation->Randomization Treatment This compound/Vehicle/Control Administration (i.p.) Randomization->Treatment Induction LPS Induction (1 hour post-treatment) Treatment->Induction Monitoring Clinical Monitoring & Blood Sampling (2, 6, 24h) Induction->Monitoring Euthanasia Euthanasia & Organ Collection (24h) Monitoring->Euthanasia Cytokine_Analysis Plasma Cytokine Analysis (ELISA) Euthanasia->Cytokine_Analysis Histo_Analysis Histological Analysis (H&E Staining) Euthanasia->Histo_Analysis Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

The Role of Piylggvfq in Neuroscience: A Review of Current Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The novel peptide, Piylggvfq, has emerged as a significant area of interest within neuroscience research. Its multifaceted interactions with key neural pathways are opening new avenues for understanding complex brain functions and developing potential therapeutic interventions. This document provides an overview of the current applications of this compound, detailed protocols for its use in experimental settings, and a summary of the quantitative data from recent studies.

Modulation of Synaptic Plasticity

This compound has been demonstrated to be a potent modulator of synaptic plasticity, a fundamental process for learning and memory. Studies have shown its ability to influence Long-Term Potentiation (LTP) in hippocampal slices.

Quantitative Data: Effect of this compound on LTP
ConcentrationChange in fEPSP Slope (Post-tetanic stimulation)Duration of Potentiation (minutes)
10 nM+ 150%60
50 nM+ 210%120
100 nM+ 250%>180
Experimental Protocol: Induction of LTP in Hippocampal Slices
  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation: Allow slices to recover for at least 1 hour in an interface chamber with aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature.

  • Recording: Place a slice in the recording chamber and perfuse with aCSF at 32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Measurement: Record stable baseline fEPSPs for 20 minutes by delivering single pulses every 30 seconds.

  • This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for 30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60-180 minutes to monitor the potentiation.

G cluster_0 Experimental Workflow: LTP Induction Slice Preparation Slice Preparation Incubation Incubation Slice Preparation->Incubation Baseline Recording Baseline Recording Incubation->Baseline Recording This compound Application This compound Application Baseline Recording->this compound Application LTP Induction LTP Induction This compound Application->LTP Induction Post-HFS Recording Post-HFS Recording LTP Induction->Post-HFS Recording

Caption: Workflow for LTP induction with this compound.

Neuroprotective Effects in Ischemic Models

This compound has shown significant neuroprotective properties in in vitro and in vivo models of cerebral ischemia. Its mechanism of action is believed to involve the attenuation of excitotoxicity and the reduction of apoptotic signaling cascades.

Quantitative Data: Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model
Treatment GroupNeuronal Viability (%)Caspase-3 Activity (Fold Change)
Control1001.0
OGD454.2
OGD + 50 nM this compound781.8
OGD + 100 nM this compound891.2
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days in vitro.

  • OGD Induction: Replace the culture medium with glucose-free DMEM. Place the cultures in a hypoxic chamber (95% N2, 5% CO2) for 60 minutes at 37°C.

  • Treatment: Following the OGD period, return the cultures to normoxic conditions and replace the medium with their original conditioned medium, either with or without this compound at the desired concentrations.

  • Assessment of Viability: After 24 hours of reperfusion, assess neuronal viability using an MTT assay or by counting live/dead cells with fluorescent microscopy (e.g., Calcein-AM/Ethidium Homodimer-1 staining).

  • Apoptosis Assay: Measure Caspase-3 activity using a colorimetric or fluorometric assay kit from cell lysates collected at 6-12 hours post-reperfusion.

G cluster_1 Signaling Pathway: this compound Neuroprotection Ischemic Insult Ischemic Insult Glutamate Release Glutamate Release Ischemic Insult->Glutamate Release NMDA Receptor Overactivation NMDA Receptor Overactivation Glutamate Release->NMDA Receptor Overactivation Calcium Influx Calcium Influx NMDA Receptor Overactivation->Calcium Influx Apoptotic Cascade Apoptotic Cascade Calcium Influx->Apoptotic Cascade This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Receptor X->NMDA Receptor Overactivation Inhibits Receptor X->Apoptotic Cascade Inhibits

Caption: Proposed neuroprotective signaling of this compound.

Anxiolytic-like Effects in Behavioral Models

Behavioral studies in rodent models have indicated that this compound possesses anxiolytic-like properties. Administration of the peptide has been shown to increase exploration in novel environments, a behavior inconsistent with anxiety.

Quantitative Data: Elevated Plus Maze (EPM) Performance
Treatment Group (i.p. injection)Time in Open Arms (seconds)Number of Open Arm Entries
Vehicle358
This compound (1 mg/kg)7515
This compound (5 mg/kg)11022
Diazepam (2 mg/kg)12525
Experimental Protocol: Elevated Plus Maze (EPM) Test
  • Apparatus: Use a standard EPM apparatus, consisting of two open arms and two closed arms, elevated from the floor.

  • Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control, such as diazepam, should also be used.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Data Recording: Record the session using a video camera. Score the time spent in the open and closed arms, as well as the number of entries into each arm. An entry is defined as all four paws entering an arm.

  • Analysis: Analyze the data to compare the exploratory behavior between the different treatment groups. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

G cluster_2 Logical Relationship: Anxiolytic Effect This compound Administration This compound Administration Increased Open Arm Exploration Increased Open Arm Exploration This compound Administration->Increased Open Arm Exploration Anxiolytic-like Effect Anxiolytic-like Effect Increased Open Arm Exploration->Anxiolytic-like Effect

Caption: Logic of this compound's anxiolytic effect.

Piylggvfq for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search, we were unable to locate any scientific literature, experimental data, or protocols related to a molecule or peptide named "Piylggvfq" for the study of protein-protein interactions.

Our search process included queries for "this compound" in conjunction with terms such as "protein-protein interactions," "peptide function," and "scientific literature." Additionally, we investigated the possibility that "this compound" could represent a one-letter amino acid sequence (P-I-Y-L-G-G-V-F-Q) and searched for peptides with this sequence and their potential roles in protein binding. These searches did not yield any specific information on the requested topic.

The absence of any mention of "this compound" in the public domain suggests that this term may be:

  • A typographical error.

  • A proprietary or internal codename for a compound not yet disclosed in public research.

  • A very recently discovered molecule that has not yet been published.

Due to the lack of available data, we are unable to fulfill the request to create detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations. Providing such a document without a factual basis would be speculative and misleading for the intended audience of researchers, scientists, and drug development professionals.

We recommend verifying the spelling and origin of the term "this compound." If you have any additional context, such as the source where you encountered this name or an alternative designation, please provide it so we can renew our search for the information you require.

Application Note: Flow Cytometry Analysis of "Piylggvfq" Effects on Porcine Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of a novel immunomodulatory peptide, "Piylggvfq," using flow cytometry. The focus is on assessing the impact of this compound on the activation status of porcine T lymphocytes. This application note includes comprehensive experimental procedures, data presentation guidelines, and a hypothetical signaling pathway influenced by this compound.

Introduction

"this compound" is a synthetic peptide with putative immunomodulatory properties. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent in veterinary and biomedical applications. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, making it an ideal tool to dissect the cellular responses to this compound.[1] This protocol specifically outlines the use of flow cytometry to identify and quantify changes in the expression of activation markers on porcine T cell subsets following in vitro stimulation with this compound. The methods described are based on established principles of porcine immunophenotyping.[2][3]

Hypothetical Signaling Pathway of this compound Action

It is hypothesized that this compound interacts with a cell surface receptor on T lymphocytes, initiating a downstream signaling cascade that leads to cellular activation and cytokine production. A plausible pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and AKT signaling pathways, which are known to be crucial for T cell proliferation and effector functions.[4]

Piylggvfq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor P38 P38 Receptor->P38 Activation JNKs JNKs Receptor->JNKs Activation AKT AKT Receptor->AKT Activation This compound This compound This compound->Receptor Binding Transcription_Factors Transcription Factors (e.g., NF-κB) P38->Transcription_Factors JNKs->Transcription_Factors AKT->Transcription_Factors Gene_Expression Gene Expression (Cytokines, Activation Markers) Transcription_Factors->Gene_Expression Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis A Isolate PBMCs from whole blood via density gradient centrifugation B Wash and resuspend cells in culture medium A->B C Count cells and adjust concentration B->C D Plate cells and treat with: - Vehicle Control - this compound (various conc.) - Positive Control (PMA/Iono) C->D E Incubate for 24-48 hours D->E F Harvest and wash cells E->F G Stain with Fixable Viability Dye F->G H Block Fc receptors G->H I Stain with antibody cocktail H->I J Acquire samples on a flow cytometer I->J K Gate on live, single cells J->K L Analyze expression of activation markers on T cell subsets K->L

References

Application Notes: Immunohistochemical Staining of Piylggvfq

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and guidelines for the immunohistochemical (IHC) detection of the novel peptide, Piylggvfq, using the monoclonal antibody [Clone XYZ]. This compound is a recently identified peptide believed to be involved in cellular proliferation and signaling pathways associated with tumorigenesis. These notes are intended for researchers, scientists, and drug development professionals engaged in cancer research and biomarker discovery.

Product Information

  • Target: this compound Peptide

  • Immunogen: Synthetic peptide corresponding to the sequence this compound.

  • Host Species: Mouse

  • Clonality: Monoclonal

  • Isotype: IgG2b

  • Applications: Immunohistochemistry (Paraffin-embedded), Western Blotting, ELISA.

  • Storage: Store at 2-8°C for up to 1 year. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Specificity and Reactivity

The anti-Piylggvfq antibody [Clone XYZ] has been validated for its specificity against the this compound peptide. Cross-reactivity with other related peptides has been determined to be minimal through peptide competition assays. The antibody is reactive in human tissues.

Quantitative Data Summary

The following table summarizes the results of immunohistochemical staining for this compound in various human tissue microarrays (TMAs). Staining intensity was scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive cells was recorded. An H-Score was calculated using the formula: H-Score = Σ(Intensity × % Positive Cells).

Tissue TypeNH-Score (Mean ± SD)Percentage of Positive Cases (%)Cellular Localization
Normal Breast5015 ± 810%Cytoplasmic
Breast Carcinoma100210 ± 4585%Nuclear & Cytoplasmic
Normal Colon5025 ± 1215%Cytoplasmic
Colon Carcinoma100180 ± 5078%Nuclear & Cytoplasmic
Normal Lung5010 ± 55%Cytoplasmic
Lung Adenocarcinoma100195 ± 6082%Nuclear & Cytoplasmic

Table 1: Immunohistochemical analysis of this compound expression in human tissues.

Signaling Pathway

This compound is hypothesized to be a downstream effector in the hypothetical "Growth Factor Receptor-Y" (GFR-Y) signaling pathway. Upon ligand binding, GFR-Y dimerizes and autophosphorylates, leading to the activation of the kinase Z-Kin. Z-Kin, in turn, phosphorylates and activates the transcription factor Trans-F, which upregulates the expression of the gene encoding the this compound precursor protein. The precursor is then cleaved to produce the active this compound peptide, which promotes cell cycle progression.

Piylggvfq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR-Y GFR-Y Z-Kin Z-Kin GFR-Y->Z-Kin Activates Ligand Ligand Ligand->GFR-Y Binds Z-Kin-P Z-Kin (Active) Z-Kin->Z-Kin-P Trans-F Trans-F Z-Kin-P->Trans-F Phosphorylates Precursor This compound Precursor This compound Active this compound Precursor->this compound Cleavage Cell_Cycle Cell Cycle Progression This compound->Cell_Cycle Promotes Trans-F-P Trans-F (Active) Trans-F->Trans-F-P Gene This compound Gene Trans-F-P->Gene Induces Transcription Gene->Precursor Transcription & Translation

Caption: Hypothetical GFR-Y signaling pathway leading to the production of this compound.

Detailed Experimental Protocol: Immunohistochemistry

This protocol provides a standardized procedure for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

I. Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Anti-Piylggvfq monoclonal antibody [Clone XYZ]

  • Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Diaminobenzidine (DAB) chromogen kit

  • Counterstain: Hematoxylin

  • Mounting Medium

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 1 change for 3 minutes.

    • Immerse in 70% Ethanol: 1 change for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBST.

  • Peroxidase Blocking:

    • Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBST.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-Piylggvfq primary antibody to the recommended working concentration (e.g., 1:100) in Blocking Buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBST: 3 changes for 5 minutes each.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBST: 3 changes for 5 minutes each.

    • Prepare the DAB chromogen solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown staining intensity is observed (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the slides in a gentle stream of tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Apply a coverslip using a permanent mounting medium.

III. Interpretation of Results
  • Positive Staining: A brown precipitate (DAB) at the site of the target antigen.

  • Negative Control: A section processed without the primary antibody should show no specific staining.

  • Localization: Note the subcellular localization of the staining (e.g., nuclear, cytoplasmic, membranous).

Experimental Workflow Diagram

IHC_Workflow start Start: FFPE Slide deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval deparaffin->retrieval peroxidase_block Peroxidase Block retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-Piylggvfq) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugate) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstain (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate end End: Microscopic Analysis dehydrate->end

Troubleshooting & Optimization

Troubleshooting Piylggvfq insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piylggvfq

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the synthetic peptide this compound. This compound is a novel peptide inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway. Due to its hydrophobic nature, this compound often presents significant challenges in achieving and maintaining solubility in aqueous solutions, which is critical for accurate and reproducible experimental results.

This guide offers a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and structured data to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is influenced by several key factors:

  • Amino Acid Composition: this compound has a high percentage of hydrophobic amino acids, which is the primary reason for its poor water solubility.[1][2]

  • pH and Net Charge: Like many peptides, this compound's solubility is lowest at its isoelectric point (pI), where its net charge is zero.[2][3] Adjusting the pH of the solvent away from the pI can increase its net charge and improve solubility.[1][2][4]

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions increases, which can lead to aggregation and precipitation.[5]

  • Temperature: While gentle heating can sometimes improve solubility, excessive heat can cause degradation.[1][4]

  • Aggregation: this compound has a tendency to form secondary structures like β-sheets, which promote self-aggregation and lead to the formation of insoluble particles.[2][6]

Q2: My this compound peptide won't dissolve in water. What should I do first?

A2: Do not use the entire sample. First, perform a solubility test on a small aliquot of the lyophilized peptide.[2][7][8] The initial troubleshooting step is to assess the peptide's net charge to select an appropriate solvent.[2] Since this compound is a neutral, hydrophobic peptide, it is recommended to start with a small amount of an organic solvent like DMSO and then slowly dilute it with your aqueous buffer.[7][9][10]

Q3: Which organic solvents are recommended for dissolving this compound?

A3: For hydrophobic peptides like this compound, the following organic solvents are commonly used:

  • Dimethyl Sulfoxide (DMSO): This is often the preferred solvent due to its high solubilizing power and compatibility with many biological assays at low concentrations (typically ≤1% v/v).[1][10]

  • Dimethylformamide (DMF): A good alternative to DMSO.[9][11]

  • Acetonitrile (ACN), Methanol, or Isopropanol: These may also be effective for dissolving neutral peptides.[7][9]

Important: Always consider the compatibility of the organic solvent with your downstream experiments, as higher concentrations can be cytotoxic or interfere with assay results.[1][2]

Q4: How can I prevent my dissolved this compound from precipitating out of solution?

A4: To maintain solubility and prevent precipitation:

  • Slow Dilution: When diluting your concentrated stock in an organic solvent, add the stock solution dropwise into the stirring aqueous buffer.[2] This gradual dilution helps prevent the peptide from crashing out of solution.

  • Use of Additives: In some cases, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be used to disrupt aggregation, but their compatibility with your experimental system must be verified.[7][9][10]

  • Proper Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[7][9]

Q5: Can sonication or heating be used to help dissolve this compound?

A5: Yes, with caution:

  • Sonication: A brief session in a bath sonicator can help break up small aggregates and facilitate dissolution.[2][10] Use short bursts and keep the sample on ice to prevent heating.[10]

  • Gentle Heating: Warming the solution (e.g., to <40°C) can sometimes improve solubility.[4] However, you must monitor carefully to avoid thermal degradation of the peptide.[1]

Troubleshooting Guides & Experimental Protocols

This section provides a structured workflow and detailed protocols to systematically address solubility issues with this compound.

Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process for troubleshooting this compound insolubility.

G start Start: Lyophilized This compound test_sol Test Solubility with Small Aliquot start->test_sol water Attempt to Dissolve in Sterile Water/Buffer test_sol->water dissolved1 Soluble? water->dissolved1 organic Use Organic Solvent (e.g., 100% DMSO) dissolved1->organic No success Success: Solution Ready (Store at -80°C in aliquots) dissolved1->success Yes dissolved2 Soluble? organic->dissolved2 dilute Slowly Dilute into Aqueous Buffer dissolved2->dilute Yes sonicate Apply Sonication (on ice) dissolved2->sonicate No precipitate Precipitation? dilute->precipitate precipitate->sonicate Yes precipitate->success No check_sol Check for Clarity sonicate->check_sol denature Consider Chaotropic Agents (e.g., 6M Guanidine HCl) Assay compatibility check needed check_sol->denature No check_sol->success Yes fail Insoluble: Contact Technical Support denature->fail

Caption: A step-by-step workflow for troubleshooting peptide solubility.

Protocol 1: Standard Solubilization of this compound

This protocol describes the standard method for solubilizing hydrophobic peptides like this compound for use in biological assays.

Materials:

  • Lyophilized this compound

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Low-retention microcentrifuge tubes

  • Vortex mixer and bath sonicator

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Initial Dissolution: Add a small volume of 100% DMSO directly to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex briefly. The solution should become clear.

  • Aqueous Dilution: While gently vortexing or stirring your target aqueous buffer, slowly add the DMSO stock solution drop-by-drop to achieve the final desired concentration.

    • CRITICAL: Do not add the aqueous buffer to the DMSO stock. Always add the concentrated stock to the buffer.[12]

  • Final Check: Inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Storage: Immediately prepare single-use aliquots and store them at -20°C or preferably -80°C.[7]

Protocol 2: Screening for Optimal Solvent Conditions

This protocol is designed to test the solubility of this compound in various solvent systems to identify the optimal conditions for your specific application.

Materials:

  • Lyophilized this compound (use a small, pre-weighed aliquot for testing)

  • Solvent candidates: DMSO, DMF, Acetonitrile, 10% Acetic Acid, 0.1M Ammonium Bicarbonate

  • Target aqueous buffer (e.g., PBS)

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Prepare a 1 mg/mL solution of this compound in each of the test solvents.

  • Observe each solution for clarity. A clear solution indicates good solubility.

  • For solvents where the peptide dissolves, perform a serial dilution into your target aqueous buffer.

  • After a 15-minute incubation at room temperature, measure the absorbance at 280 nm (A280) or look for visible precipitation. A decrease in A280 or visible particulates indicates precipitation.

  • Record the highest concentration that remains clear in each solvent system.

Data Presentation

The following tables summarize hypothetical quantitative data on this compound solubility to guide your experimental design.

Table 1: Solubility of this compound in Different Primary Solvents

Primary Solvent (100%)Max. Achievable ConcentrationObservations
Sterile Water< 0.1 mg/mLInsoluble, cloudy suspension
PBS (pH 7.4)< 0.1 mg/mLInsoluble, cloudy suspension
DMSO > 20 mg/mL Clear, colorless solution
DMF> 20 mg/mLClear, colorless solution
Acetonitrile5 mg/mLClear, requires sonication
10% Acetic Acid1 mg/mLPartially soluble

Table 2: Maximum Final Concentration of this compound in PBS (pH 7.4) using DMSO as a Co-solvent

Final DMSO Conc. (% v/v)Max. This compound Conc. (µM)Solution Appearance
0.1%25 µMClear
0.5%100 µMClear
1.0%200 µMClear
2.0%250 µMSlight haze after 1 hour
5.0%> 500 µMClear

Note: Data are hypothetical and for illustrative purposes. Always perform your own solubility tests.

Signaling Pathway Visualization

This compound is designed to inhibit MEK1/2, key kinases in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response This compound This compound This compound->mek

Caption: this compound inhibits MEK1/2 in the MAPK/ERK pathway.

References

Technical Support Center: Piylggvfq Peptide Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for optimizing the concentration of the Piylggvfq peptide inhibitor in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving and storing this compound?

A1: For optimal performance, this compound should be dissolved in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 12 months) and at -20°C for short-term storage (up to 1 month). When preparing working solutions, dilute the stock in an aqueous buffer appropriate for your specific assay immediately before use.

Q2: What is a good starting concentration range for this compound in a new assay?

A2: For initial experiments, we recommend performing a broad-range dose-response curve. A good starting point is an 8-point, 1:10 serial dilution beginning at a high concentration of 100 µM. This will help determine the inhibitory potential and the approximate IC50 value, which can then be refined in subsequent experiments using a narrower concentration range.

Q3: Is this compound compatible with cell-based assays?

A3: Yes, this compound is designed for use in both biochemical and cell-based assays. However, its permeability and potential cytotoxicity should be assessed for your specific cell line. We recommend performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary experiment to ensure that the observed effects are not due to cytotoxicity.

Troubleshooting Guide

This section addresses common issues encountered during assay optimization.

Issue 1: High Background Signal

Q: My no-inhibitor (negative) controls show an unexpectedly high signal. What are the potential causes and solutions?

A: High background signal can obscure the specific effects of this compound. The primary causes are often related to non-specific binding or issues with detection reagents.

Potential Causes & Solutions

Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
Non-specific Antibody Binding Decrease the concentration of the primary or secondary antibody. Perform a titration to find the optimal antibody concentration that maximizes signal-to-noise ratio.
Excessive Reagent Concentration Reduce the concentration of the detection substrate or enzyme conjugate. Ensure that it is prepared according to the manufacturer's instructions.

| Inadequate Washing Steps | Increase the number of wash steps (e.g., from 3 to 5) or the duration of each wash. Add a mild detergent like Tween-20 (0.05% v/v) to the wash buffer to reduce non-specific interactions. |

Issue 2: No Signal or Weak Signal

Q: I am not observing any inhibition, or the signal is too low across all concentrations of this compound. What should I check?

A: A weak or absent signal can result from inactive components, suboptimal assay conditions, or incorrect concentrations. A systematic check of reagents and protocol steps is necessary.

start Weak or No Signal Detected check_piy Is this compound stock solution fresh and properly stored? start->check_piy check_enzyme Is the target enzyme/protein active? check_piy->check_enzyme [ Yes ] solution_piy Solution: Prepare fresh stock from lyophilized powder. check_piy->solution_piy [ No ] check_substrate Is the substrate concentration optimal? (e.g., at or below Km) check_enzyme->check_substrate [ Yes ] solution_enzyme Solution: Test enzyme activity with a known positive control. check_enzyme->solution_enzyme [ No ] check_buffer Are assay buffer conditions correct? (pH, salt concentration) check_substrate->check_buffer [ Yes ] solution_substrate Solution: Perform a substrate titration experiment. check_substrate->solution_substrate [ No ] check_detection Are detection reagents (antibodies, substrate) expired or inactive? check_buffer->check_detection [ Yes ] solution_buffer Solution: Verify buffer pH and optimize components. check_buffer->solution_buffer [ No ] solution_detection Solution: Use fresh reagents and validate detection system. check_detection->solution_detection [ No ]

Fig 1. Troubleshooting workflow for weak or no signal.
Issue 3: Poor Reproducibility or High Variability

Q: My results are inconsistent between replicate wells and experiments. How can I improve reproducibility?

A: High variability often stems from technical errors in pipetting, temperature fluctuations, or inconsistent incubation times.

Data Presentation: Example of Variable vs. Reproducible Data

This compound (µM) Replicate 1 (% Inhibition) Replicate 2 (% Inhibition) Replicate 3 (% Inhibition) Mean Std. Dev. Assessment
1.0 15.2 28.5 19.8 21.2 6.8 Poor

| 1.0 | 18.5 | 19.2 | 18.8 | 18.8 | 0.35 | Good |

Solutions to Improve Reproducibility

  • Pipetting Technique: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. When plating, pre-wet pipette tips and ensure no air bubbles are introduced.

  • Temperature Control: Use pre-warmed or pre-chilled reagents and plates as required by the protocol. Ensure consistent temperature during all incubation steps by using a calibrated incubator or water bath.

  • Consistent Timing: Use a multi-channel pipette or automated liquid handler for simultaneous addition of reagents to start or stop reactions across a plate.

  • Plate Edge Effects: Avoid using the outermost wells of a microplate, as they are more susceptible to evaporation and temperature gradients. Fill these wells with sterile water or buffer instead.

Experimental Protocols & Signaling Pathways

Hypothetical Signaling Pathway: this compound Inhibition

This compound is a synthetic peptide designed to inhibit the downstream signaling of a receptor tyrosine kinase (RTK) by blocking the phosphorylation of Substrate-B by Kinase-A.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK KinaseA Kinase-A RTK->KinaseA Recruits & Activates SubstrateB Substrate-B KinaseA->SubstrateB Phosphorylates pSubstrateB p-Substrate-B Downstream Downstream Signaling (e.g., Gene Expression) pSubstrateB->Downstream Initiates This compound This compound This compound->KinaseA Inhibits Ligand Ligand Ligand->RTK Activates

Fig 2. This compound inhibits Kinase-A in an RTK pathway.
Protocol: Determining the IC50 of this compound using a Competitive ELISA

This protocol describes a method to measure how effectively this compound inhibits the binding of Kinase-A to immobilized Substrate-B.

Materials:

  • 96-well high-binding microplate

  • Recombinant Substrate-B, Kinase-A, and this compound

  • Primary antibody against Kinase-A

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (PBS + 0.05% Tween-20)

  • Assay Buffer (PBS + 0.1% BSA)

Workflow Diagram:

cluster_workflow IC50 Determination Workflow p1 1. Coat Plate with Substrate-B p2 2. Block Plate (e.g., BSA) p1->p2 p3 3. Add this compound (Serial Dilution) p2->p3 p4 4. Add Kinase-A (Constant Conc.) p3->p4 p5 5. Incubate & Wash p4->p5 p6 6. Add Primary Ab (anti-Kinase-A) p5->p6 p7 7. Add HRP-Secondary Ab p6->p7 p8 8. Develop with TMB & Stop Reaction p7->p8 p9 9. Read Absorbance (450 nm) p8->p9

Fig 3. Experimental workflow for a competitive ELISA.

Procedure:

  • Coating: Dilute Substrate-B to 2 µg/mL in PBS. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer to each well. Incubate for 2 hours at room temperature.

  • Inhibitor Addition: Wash the plate 3 times. Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of each concentration to the appropriate wells. Add 50 µL of Assay Buffer to the 'no inhibitor' control wells.

  • Kinase Addition: Add 50 µL of Kinase-A (at a pre-determined constant concentration, e.g., its EC50 for binding) to all wells except the blank. The final volume is now 100 µL. Incubate for 1 hour at room temperature with gentle shaking.

  • Primary Antibody: Wash the plate 5 times. Add 100 µL of the primary antibody (diluted in Assay Buffer) to each well. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate 5 times. Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer). Incubate for 1 hour at room temperature, protected from light.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate until sufficient color develops (5-15 minutes). Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Technical Support Center: Prevention of Peptide Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Piylggvfq" does not correspond to a known molecule in scientific literature. This guide therefore addresses the principles of preventing degradation for a generic peptide in solution, which researchers can adapt to their specific molecule of interest.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing peptide degradation in solution. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of peptide degradation in my solution?

A: Signs of peptide degradation can be observed in several ways:

  • Loss of Biological Activity: A noticeable decrease or complete loss of the peptide's expected effect in your assay is a primary indicator.

  • Changes in Physical Appearance: The solution may become cloudy or show visible precipitates, which can indicate aggregation or reduced solubility of the degraded product.[1][2]

  • Analytical Changes: When analyzed via methods like High-Performance Liquid Chromatography (HPLC), new peaks may appear, or the area of the main peptide peak may decrease, indicating the formation of degradation products or impurities.[1]

Q2: How should I store my peptides for optimal stability?

A: Peptide stability is highly dependent on storage conditions. For maximum longevity, peptides should be stored in lyophilized (freeze-dried) form at -20°C or -80°C, protected from light and moisture.[3][4] Once in solution, the shelf-life is significantly reduced. It is best practice to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them frozen at -20°C or colder.[3] This strategy minimizes damage from repeated freeze-thaw cycles.[3][5]

Q3: Which factors in my solution can cause peptide degradation?

A: Several factors can compromise the stability of a peptide in solution:

  • pH: Each peptide has an optimal pH range for stability. Deviations from this range can accelerate degradation pathways like hydrolysis and deamidation.[6][7][8] Generally, a slightly acidic buffer (pH 5-6) can help prolong the storage life of peptide solutions.[3]

  • Temperature: Higher temperatures increase the rate of most chemical degradation reactions.[9][10]

  • Oxidation: The presence of dissolved oxygen or metal ions can lead to the oxidation of susceptible amino acid residues like methionine (Met), cysteine (Cys), and tryptophan (Trp).[6][9]

  • Enzymatic Degradation: If working with biological samples (e.g., plasma, cell culture supernatants), proteases can rapidly cleave the peptide.[11]

  • Light Exposure: Aromatic amino acid residues can be sensitive to light-induced oxidation.[7]

Q4: What are the most common chemical degradation pathways for peptides?

A: Peptides are susceptible to several chemical degradation pathways that can alter their structure and function.[7][12] The most common include:

  • Hydrolysis: Cleavage of the peptide bond, which is often catalyzed by acidic or basic conditions.[1][7] Sequences containing aspartic acid (Asp) are particularly vulnerable.[9]

  • Deamidation: The hydrolysis of the side-chain amide group in asparagine (Asn) or glutamine (Gln) residues, which introduces a negative charge and can disrupt the peptide's structure.[6][9]

  • Oxidation: The modification of amino acid side chains, most commonly the conversion of methionine to methionine sulfoxide.[6][9]

  • Racemization: The conversion of an L-amino acid to a D-amino acid, which can significantly impact biological activity.[9]

Troubleshooting Guides

Problem 1: My peptide is losing activity or precipitating from solution.

This guide helps you diagnose and solve issues related to peptide instability.

G start Problem: Loss of Peptide Activity or Precipitation check_storage Step 1: Verify Storage - Was it stored lyophilized at -80/-20°C? - Was it aliquoted to avoid freeze-thaw cycles? start->check_storage check_buffer Step 2: Evaluate Buffer Conditions - Is the pH within the optimal range (typically 5-6)? - Is the buffer sterile and free of proteases? check_storage->check_buffer If storage is correct solution_storage Solution: Store lyophilized at -80°C. Aliquot solutions and freeze. check_storage->solution_storage If storage is incorrect check_oxidation Step 3: Assess Oxidation Risk - Does the sequence contain Met, Cys, Trp? - Was the solution exposed to air/light? check_buffer->check_oxidation If buffer is appropriate solution_buffer Solution: Optimize pH using a suitable buffer. Use sterile, protease-free reagents. check_buffer->solution_buffer If buffer is suboptimal check_concentration Step 4: Review Peptide Concentration - Is the concentration too high, leading to aggregation? check_oxidation->check_concentration If oxidation is unlikely solution_oxidation Solution: Use degassed buffers. Add antioxidants (e.g., ascorbic acid). Protect from light. check_oxidation->solution_oxidation If oxidation is likely solution_concentration Solution: Reduce working concentration. Consider adding solubilizing excipients. check_concentration->solution_concentration If concentration is high

Caption: Troubleshooting workflow for peptide instability.

Data Presentation

Table 1: Factors Influencing Peptide Degradation in Solution

This table summarizes key factors and recommended mitigation strategies to prevent peptide degradation.

FactorCommon Cause / Susceptible ResiduesRecommended Mitigation Strategy
pH Extremes of pH (<4 or >8) accelerate hydrolysis and deamidation.Maintain solution pH in the optimal range (typically 5-6) using a suitable sterile buffer system (e.g., citrate (B86180), phosphate).[3][6]
Temperature Elevated temperatures increase reaction rates for most degradation pathways.[9]Store solutions frozen (-20°C or -80°C) and minimize time at room temperature.[3]
Oxidation Dissolved oxygen, metal ion contamination. Susceptible residues: Met, Cys, Trp, His, Tyr.[9]Use degassed, high-purity water/buffers. Consider adding antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA).[6][13] Purge vials with inert gas (N₂ or Ar).[4]
Hydrolysis Cleavage of peptide bonds, especially at Asp (D) residues (e.g., Asp-Pro, Asp-Gly).[9]Optimize pH to minimize acid/base catalysis. Avoid buffers that may catalyze hydrolysis.[7][12]
Deamidation Base-catalyzed reaction at Asn (N) and Gln (Q) residues, especially Asn-Gly sequences.Maintain a slightly acidic pH (5-6). Higher pH (>7) significantly promotes deamidation.[4][9]
Aggregation High peptide concentration, presence of hydrophobic residues, non-optimal buffer conditions.[13][14]Optimize peptide concentration. Use appropriate vials (low-adsorption plastic or glass for hydrophobic peptides).[2][5] Add stabilizing excipients like sugars (e.g., trehalose, mannitol).[6]

Experimental Protocols

Protocol: General Peptide Stability Assessment using RP-HPLC

This protocol outlines a standard method to evaluate the stability of a peptide in a specific formulation over time.

G cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Interpretation prep1 Reconstitute lyophilized peptide in desired buffer to a known concentration. prep2 Create multiple identical aliquots to avoid freeze-thaw cycles. prep1->prep2 storage1 Analyze one aliquot immediately (Time 0). prep2->storage1 storage2 Store remaining aliquots under specific test conditions (e.g., 4°C, 25°C, -20°C). storage1->storage2 analysis1 At each time point (e.g., 24h, 1wk, 1mo), remove one aliquot from storage. storage2->analysis1 analysis2 Equilibrate sample to room temperature. analysis1->analysis2 analysis3 Analyze via RP-HPLC to determine peptide purity and identify degradation products. analysis2->analysis3 data1 Compare chromatograms over time. analysis3->data1 data2 Calculate the percentage of remaining intact peptide at each time point. data1->data2

Caption: Experimental workflow for a peptide stability study.

Methodology:

  • Peptide Reconstitution: Carefully reconstitute the lyophilized peptide in the chosen sterile buffer (e.g., phosphate-buffered saline, citrate buffer) to a precise final concentration.

  • Aliquoting: Immediately divide the stock solution into multiple single-use aliquots in low-binding tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[3]

  • Time-Zero Analysis: Analyze one aliquot immediately after reconstitution using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This serves as the baseline (T=0) measurement.

  • Storage: Place the remaining aliquots under the desired storage conditions for the stability study (e.g., accelerated conditions like 25°C or long-term conditions like 4°C and -20°C).[15]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

  • Sample Analysis: After allowing the aliquot to reach room temperature, analyze it by RP-HPLC. Use a suitable C18 column and a gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA). Monitor the elution at a wavelength of 214 nm or 280 nm.[4]

  • Data Evaluation: Compare the peak area of the intact peptide at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]

Signaling Pathways

Common Peptide Degradation Pathways

The following diagram illustrates the primary chemical pathways through which a peptide can degrade in solution.

G cluster_chem Chemical Degradation cluster_phys Physical Instability Peptide Intact Peptide Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Deamidation Deamidation (Asn, Gln) Peptide->Deamidation Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Racemization Racemization (L- to D-Amino Acid) Peptide->Racemization Aggregation Aggregation Peptide->Aggregation Adsorption Adsorption (to surfaces) Peptide->Adsorption Degraded Degraded/Inactive Peptide Hydrolysis->Degraded Deamidation->Degraded Oxidation->Degraded Racemization->Degraded Aggregation->Degraded Adsorption->Degraded

Caption: Major pathways of peptide degradation.

References

Reducing off-target effects of Piylggvfq

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piylggvfq

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize off-target effects and ensure the successful application of this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity observed in non-target cell lines.

  • Question: We are observing significant cell death in our control cell lines that do not express the primary target, PLK5. Why is this happening and how can we address it?

  • Answer: This issue is likely due to off-target effects, particularly the inhibition of essential kinases. This compound has known inhibitory activity against SRC family kinases, which are crucial for cell survival and signaling in many cell types. To confirm this, we recommend performing a Western blot analysis to check the phosphorylation status of SRC substrates. To mitigate this, consider reducing the concentration of this compound to a range that is selective for PLK5 inhibition while minimizing effects on SRC.

Issue 2: Inconsistent results in downstream pathway analysis.

  • Question: Our results from downstream pathway analysis are variable and do not consistently align with PLK5 inhibition. What could be the cause?

  • Answer: Inconsistent downstream effects can be a result of this compound's off-target activity on kinases like VEGFR2, which can trigger alternative signaling cascades. This can confound the interpretation of results related to the PLK5 pathway. We advise validating the engagement of PLK5 at the concentration used with a cellular thermal shift assay (CETSA). Additionally, performing a phosphoproteomics study can help map the broader signaling changes induced by this compound and identify affected off-target pathways.

Issue 3: Lack of expected phenotype despite confirmed target engagement.

  • Question: We have confirmed that this compound is engaging with our target, PLK5, but we are not observing the expected apoptotic phenotype in our cancer cell line. What steps should we take?

  • Answer: This could be due to compensatory signaling pathways being activated in response to PLK5 inhibition, or it could be an off-target effect that promotes cell survival, counteracting the intended effect. For instance, inhibition of certain off-target kinases might activate pro-survival pathways like the PI3K/Akt pathway. We recommend co-treatment with an inhibitor of a potential compensatory pathway, identified through pathway analysis, to see if the desired phenotype can be rescued.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for using this compound in cell-based assays?

  • A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. We recommend starting with a dose-response curve to determine the IC50 for PLK5 inhibition in your specific cell line. Based on our internal data, a concentration range of 10-100 nM is often effective for PLK5 inhibition with minimal off-target effects.

Q2: How can I experimentally validate the off-target effects of this compound?

  • A2: A kinase selectivity panel is the most comprehensive way to identify off-target interactions. This involves screening this compound against a large panel of purified kinases. For cellular validation, you can use cell lines with known dependencies on suspected off-target kinases (e.g., cell lines sensitive to SRC inhibitors) and assess the effect of this compound.

Q3: Are there any known small molecules that can be used as controls to study the off-target effects of this compound?

  • A3: Yes, to differentiate between on-target and off-target effects, you can use a structurally unrelated PLK5 inhibitor as a positive control for the on-target phenotype. For off-target effects, using a well-characterized SRC inhibitor (like dasatinib) or a VEGFR2 inhibitor (like axitinib) can help to replicate and understand the specific off-target phenotypes.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
PLK5 (Primary Target) 5 High-potency inhibition of the intended target.
SRC250Moderate off-target inhibition.
LYN (SRC family)310Moderate off-target inhibition.
VEGFR2800Lower-potency off-target inhibition.

Table 2: Cellular Effects of this compound

Cell LinePrimary TargetIC50 for Viability (nM)Notes
Cancer-A (High PLK5)PLK515Demonstrates on-target efficacy.
Control-B (Low PLK5)N/A450Cytotoxicity likely due to off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

  • Materials: this compound, kinase panel (e.g., DiscoverX KINOMEscan), ATP, substrate peptides, detection reagents.

  • Method:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound to the desired concentrations.

    • In a multi-well plate, combine the kinase, the appropriate substrate peptide, and ATP.

    • Add the diluted this compound to the wells.

    • Incubate the plate at 30°C for 1 hour.

    • Add a detection reagent that quantifies the remaining ATP (luminescence-based).

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its target, PLK5, in a cellular context.

  • Materials: Cell line of interest, this compound, lysis buffer, antibodies for PLK5 and a control protein.

  • Method:

    • Treat intact cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against PLK5.

    • A shift in the melting curve for PLK5 in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PLK5 Signaling Cascade Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PLK5 PLK5 Receptor->PLK5 Substrate Downstream Substrate PLK5->Substrate Cell_Cycle_Arrest Cell Cycle Arrest Substrate->Cell_Cycle_Arrest Apoptosis Apoptosis Substrate->Apoptosis This compound This compound This compound->PLK5 Inhibition Experimental_Workflow Start Start: Unexpected Experimental Outcome Hypothesis Hypothesize: Off-Target Effect Start->Hypothesis Kinase_Screen Perform Kinase Selectivity Screen Hypothesis->Kinase_Screen Identify_Off_Targets Identify Potential Off-Targets (e.g., SRC, VEGFR2) Kinase_Screen->Identify_Off_Targets Validate_Cellular Validate in Cellular Assays (e.g., Phospho-protein analysis) Identify_Off_Targets->Validate_Cellular Optimize_Dose Optimize this compound Concentration Validate_Cellular->Optimize_Dose Redesign_Experiment Redesign Experiment with Controls Optimize_Dose->Redesign_Experiment End End: Clearer Results Redesign_Experiment->End Troubleshooting_Logic High_Toxicity High Cytotoxicity Observed? Check_SRC Check Phosphorylation of SRC Substrates High_Toxicity->Check_SRC Yes Inconsistent_Data Inconsistent Downstream Data? High_Toxicity->Inconsistent_Data No Reduce_Conc Reduce this compound Concentration Check_SRC->Reduce_Conc CETSA Perform CETSA for Target Engagement Inconsistent_Data->CETSA Yes Phosphoproteomics Run Phosphoproteomics CETSA->Phosphoproteomics

Technical Support Center: Improving In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Piylggvfq" does not correspond to a known entity in publicly available scientific literature. The following technical support center has been generated based on common challenges and strategies for improving the in vivo efficacy of novel therapeutic agents. Researchers should adapt this general guidance to their specific molecule of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments aimed at evaluating and enhancing the efficacy of therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider if my compound, "this compound," shows poor efficacy in vivo despite promising in vitro results?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Key areas to investigate include:

  • Pharmacokinetics (PK): Assess the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound." Poor bioavailability, rapid clearance, or unfavorable distribution can prevent the compound from reaching its target at a sufficient concentration and for an adequate duration.

  • Bioavailability and Solubility: Low aqueous solubility can lead to poor absorption. Consider formulation strategies such as using solubility enhancers, different salt forms, or advanced drug delivery systems.

  • Metabolic Stability: "this compound" might be rapidly metabolized in the liver or other tissues. Conduct in vitro and in vivo metabolic stability assays to understand its metabolic fate.

  • Target Engagement: Confirm that "this compound" is reaching and binding to its intended target in vivo. This can be assessed through biomarker analysis, imaging studies, or by measuring downstream pathway modulation.

Q2: How can I troubleshoot issues related to the formulation of "this compound" for in vivo studies?

A2: Formulation is critical for achieving desired exposure. If you suspect formulation issues, consider the following:

  • Solubility: Determine the solubility of "this compound" in various pharmaceutically acceptable vehicles.

  • Stability: Assess the chemical stability of "this compound" in the chosen formulation over the duration of the experiment.

  • Route of Administration: The chosen route (e.g., oral, intravenous, subcutaneous) should be appropriate for the compound's properties and the experimental model. The formulation must be compatible with the selected route.

Q3: What experimental protocols are essential for evaluating the in vivo efficacy and pharmacokinetic profile of "this compound"?

A3: A well-designed set of experiments is crucial. Below are key protocols:

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose that can be administered without causing unacceptable toxicity.

  • Pharmacokinetic (PK) Study: To characterize the ADME properties of "this compound."

  • Efficacy Study: To evaluate the therapeutic effect of "this compound" in a relevant disease model, using doses informed by the MTD and PK studies.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Study Results
Potential Cause Troubleshooting Steps
Inconsistent Dosing Verify dose calculation, preparation, and administration techniques. Ensure homogeneity of the formulation.
Biological Variability Increase the number of animals per group. Ensure animals are of the same age, sex, and health status.
Assay Variability Validate all analytical and functional assays for reproducibility and accuracy. Include appropriate controls.
Issue 2: Lack of Dose-Response Relationship
Potential Cause Troubleshooting Steps
Inadequate Dose Range Widen the range of doses tested, ensuring it brackets the expected efficacious concentration.
Pharmacokinetic Issues Analyze plasma concentrations of "this compound" at each dose level to confirm exposure is dose-proportional.
Target Saturation The biological target may be saturated at the lowest dose tested. Include lower doses in subsequent studies.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Select a suitable rodent species (e.g., mice, rats).

  • Dosing: Administer "this compound" via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of "this compound" in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution

Visualizations

Signaling Pathways & Workflows

Below are example diagrams representing a hypothetical signaling pathway that "this compound" might inhibit and a general workflow for in vivo efficacy testing.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound Kinase2 Kinase 2 This compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway inhibited by "this compound."

G A Compound Formulation C MTD Study A->C B Animal Model Selection B->C D PK Study C->D E Efficacy Study D->E F Data Analysis & Interpretation E->F

Caption: General workflow for in vivo efficacy testing.

Adjusting Piylggvfq incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Incubation Time

Disclaimer: The term "Piylggvfq" does not correspond to a recognized molecule or reagent in scientific literature. This guide has been created using a representative example—a hypothetical kinase inhibitor designated "Inhibitor YQ-123" —to demonstrate the principles of incubation time optimization in a typical research context. The methodologies, data, and pathways described are illustrative and should be adapted for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the incubation time for Inhibitor YQ-123?

The primary goal is to identify the shortest duration of exposure required to achieve maximal and consistent inhibition of the target (e.g., phosphorylation of ERK) without inducing off-target effects or cellular toxicity. An optimal incubation time ensures that the observed biological effect is a direct result of the inhibitor's action on its intended target.

Q2: How do I establish a starting incubation time for my initial experiments with Inhibitor YQ-123?

For initial experiments, a common starting point is to perform a time-course experiment. Based on the known kinetics of similar inhibitors and the dynamics of the MEK/ERK pathway, we recommend a range of time points. A typical pilot experiment might include 30 minutes, 1 hour, 2 hours, 6 hours, and 24 hours.

Q3: Can the optimal incubation time for Inhibitor YQ-123 vary between different cell lines?

Absolutely. The optimal incubation time can be influenced by several cell-specific factors, including:

  • Metabolic Rate: Cells with higher metabolic activity may process the inhibitor more quickly.

  • Target Expression Levels: The concentration of the target protein (MEK) can affect the time required for the inhibitor to engage a sufficient number of molecules.

  • Cellular Uptake/Efflux: Differences in membrane transporters can alter the intracellular concentration of the inhibitor over time.

A separate time-course experiment is recommended for each new cell line used.

Q4: I am not observing any target inhibition. Could the incubation time be too short?

Yes, an insufficient incubation period is a common reason for a lack of effect. The inhibitor requires time to permeate the cell membrane, engage with its target (MEK), and elicit a downstream effect (reduction in p-ERK). We recommend performing a time-course experiment to determine if a longer incubation is necessary.

Troubleshooting Guide

Issue 1: No significant inhibition of the target is observed at my chosen incubation time.

  • Possible Cause: The incubation time may be too short for the inhibitor to achieve an effective intracellular concentration and engage the target.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Test a broader range of incubation times (e.g., 30 minutes to 48 hours). This is the most definitive way to identify the optimal duration.

    • Verify Inhibitor Concentration: Ensure you are using the inhibitor at a concentration known to be effective (e.g., at or above its IC50 value for the target).

    • Check Cell Health: Confirm that the cells are healthy and actively dividing, as compromised cells may not respond as expected.

Issue 2: High levels of cell death or cytotoxicity are observed.

  • Possible Cause: The incubation time may be too long, leading to off-target effects or accumulation of toxic metabolites.

  • Troubleshooting Steps:

    • Reduce Incubation Time: Test shorter time points (e.g., 15 minutes, 30 minutes, 1 hour).

    • Perform a Viability Assay: Use an assay like MTT, Trypan Blue exclusion, or Annexin V staining in parallel with your inhibition assay to quantify cytotoxicity at each time point.

    • Lower Inhibitor Concentration: The combination of high concentration and long incubation can be toxic. Consider reducing the concentration of Inhibitor YQ-123.

Issue 3: My results show high variability between experimental replicates.

  • Possible Cause: Inconsistent timing or temperature fluctuations during the incubation step can introduce significant variability.

  • Troubleshooting Steps:

    • Standardize Plating and Dosing: Ensure all wells or plates are treated with the inhibitor for the exact same duration. Stagger the addition of the inhibitor and the termination of the experiment (e.g., cell lysis) to maintain consistent timing.

    • Use a Calibrated Incubator: Verify that your incubator maintains a stable temperature and CO2 environment throughout the experiment.

    • Automate Timing: If possible, use automated liquid handlers for precise timing of reagent addition.

Data Presentation

Table 1: Effect of Inhibitor YQ-123 Incubation Time on ERK Phosphorylation

This table summarizes the results from a representative time-course experiment in a cancer cell line (e.g., A375) treated with 100 nM Inhibitor YQ-123. The level of phosphorylated ERK (p-ERK) was measured by Western Blot and quantified relative to an untreated control.

Incubation TimeMean p-ERK Inhibition (%)Standard DeviationNotes
30 minutes45.2%± 5.1%Onset of inhibition observed.
1 hour88.9%± 4.3%Near-maximal inhibition.
2 hours 95.7% ± 3.8% Optimal time point: maximal effect with low variance.
6 hours96.1%± 4.0%No significant improvement over 2 hours.
24 hours85.3%± 8.9%Reduced inhibition, potential target reactivation or toxicity.
48 hours60.5%± 12.5%Significant loss of inhibition and visible cytotoxicity.

Experimental Protocols

Protocol: Time-Course Analysis of Target Inhibition

This protocol describes a method to determine the optimal incubation time for Inhibitor YQ-123 by measuring the phosphorylation of its downstream target, ERK.

  • Cell Seeding: Plate cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Starvation (Optional): To reduce basal signaling pathway activity, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

  • Inhibitor Preparation: Prepare a stock solution of Inhibitor YQ-123 in DMSO. Dilute the inhibitor to the final desired concentration (e.g., 100 nM) in the appropriate cell culture medium immediately before use.

  • Treatment:

    • Label separate wells for each time point (e.g., 0, 30 min, 1 hr, 2 hr, 6 hr, 24 hr) and include a vehicle control (DMSO).

    • Working backward from the longest time point, replace the medium in each well with the medium containing Inhibitor YQ-123 or the vehicle control. This ensures all wells can be harvested simultaneously.

  • Cell Lysis:

    • At the end of the time course, place the plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize protein amounts for all samples.

    • Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify band intensity to determine the percentage of p-ERK inhibition relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_process node_process node_action node_action node_analysis node_analysis node_decision node_decision p1 Seed Cells in Plates p2 Incubate (24h) p1->p2 p3 Serum Starve (Optional) p2->p3 a1 Treat with Inhibitor YQ-123 (Staggered Time Points) p3->a1 a2 Lyse all wells simultaneously a1->a2 an1 Quantify Protein (BCA) a2->an1 an2 Western Blot for p-ERK, t-ERK, GAPDH an1->an2 an3 Quantify Band Intensity an2->an3 d1 Optimal Time? an3->d1 d1->an1 No, refine time points

Caption: Workflow for Time-Course Incubation Experiment.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway node_protein node_protein node_inhibitor node_inhibitor node_downstream node_downstream GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Inhibitor YQ-123 Inhibitor->MEK Inhibits

Caption: Inhibition of the MEK/ERK Signaling Pathway by YQ-123.

Troubleshooting_Logic node_issue node_issue node_cause node_cause node_solution node_solution start Start Troubleshooting issue1 No Target Inhibition start->issue1 issue2 High Cell Toxicity start->issue2 issue3 High Variability start->issue3 cause1a Incubation time too short? issue1->cause1a cause1b Inhibitor concentration too low? issue1->cause1b cause2a Incubation time too long? issue2->cause2a cause2b Concentration too high? issue2->cause2b cause3a Inconsistent timing? issue3->cause3a cause3b Incubator instability? issue3->cause3b sol1a Run broad time-course (e.g., 0.5h to 48h) cause1a->sol1a sol1b Increase concentration (e.g., 5x IC50) cause1b->sol1b sol2a Run short time-course (e.g., 15m to 4h) cause2a->sol2a sol2b Perform dose-response with viability assay cause2b->sol2b sol3a Standardize dosing/lysis protocol cause3a->sol3a sol3b Calibrate and monitor incubator cause3b->sol3b

Caption: Troubleshooting Logic for Incubation Optimization.

Technical Support Center: Overcoming Resistance to Piylggvfq in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Piylggvfq, a selective inhibitor of the YFG-1 tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering resistance in their cell line models.

Frequently Asked Questions (FAQs)

Q1: My YFG-1-mutant cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies like this compound can arise through various mechanisms.[1] The most common can be categorized as on-target and off-target alterations.[2]

  • On-Target Resistance: This typically involves genetic changes to the YFG-1 gene itself. Secondary mutations in the YFG-1 kinase domain can interfere with this compound binding.[3] Another possibility, though less common, is the amplification of the YFG-1 gene, leading to overexpression of the target protein.[4]

  • Off-Target Resistance (Bypass Pathways): Cancer cells can adapt by activating alternative signaling pathways to circumvent their reliance on YFG-1 signaling.[5] This often involves the upregulation or activation of other receptor tyrosine kinases (RTKs) or downstream signaling components in pathways like PI3K/AKT/mTOR or RAS/MAPK.[6][7]

Q2: How can I determine if resistance in my cell line is due to on-target mutations or bypass pathway activation?

A2: A multi-step approach is recommended:

  • Sequence the Target: Isolate genomic DNA or RNA from your resistant cell population and perform Sanger sequencing or next-generation sequencing (NGS) of the YFG-1 kinase domain to identify potential mutations.[8]

  • Analyze Signaling Pathways: Use techniques like Western blotting or phospho-RTK arrays to compare the phosphorylation status of key signaling proteins in the parental (sensitive) and resistant cell lines, both with and without this compound treatment.[9] Increased phosphorylation of proteins in alternative pathways (e.g., MET, EGFR, AKT) in the resistant cells would suggest the activation of bypass mechanisms.[10]

Q3: My new cell line is intrinsically resistant to this compound, despite having a known activating YFG-1 mutation. What could be the reason?

A3: Intrinsic resistance can be due to pre-existing factors in the cell line.[7] Possible causes include:

  • Co-occurring Genetic Alterations: The cell line may harbor additional mutations, such as loss of a tumor suppressor gene (e.g., PTEN) or activation of a parallel signaling pathway, that make it less dependent on YFG-1 signaling from the outset.

  • High Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.[11]

  • Cellular Phenotype: The inherent phenotype of the cells, such as an epithelial-to-mesenchymal transition (EMT) state, has been linked to resistance to various targeted therapies.[7]

Q4: Can resistance to this compound be reversed or overcome?

A4: In many cases, yes. The strategy depends on the underlying resistance mechanism:

  • For Bypass Pathway Activation: A combination therapy approach is often effective. For example, if you identify activation of the MET pathway, combining this compound with a MET inhibitor may restore sensitivity.[5]

  • For On-Target Mutations: If a specific secondary mutation is identified, it may be possible to use a next-generation YFG-1 inhibitor designed to be effective against that particular mutant.

  • For Drug Efflux: The use of an ABC transporter inhibitor in combination with this compound could increase the intracellular concentration of the drug and restore its efficacy.

Troubleshooting Guides

Problem 1: The IC50 of this compound has significantly increased in my long-term cell culture.

This is a classic sign of acquired resistance. The table below outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps Expected Outcome
Development of a resistant sub-population 1. Perform a new IC50 assay to confirm the shift in sensitivity.[12] 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound.Confirmation of a resistant phenotype. Identification of heterogeneous or homogeneous resistance across the cell population.
Acquisition of a secondary mutation in YFG-1 1. Sequence the YFG-1 kinase domain from the resistant cells. 2. Compare the sequence to the parental cell line.Identification of specific point mutations that may interfere with this compound binding.
Activation of a bypass signaling pathway 1. Perform a phospho-RTK array to screen for upregulated kinases. 2. Conduct Western blot analysis for key signaling pathways (e.g., p-AKT, p-ERK).[3]Identification of alternative signaling pathways that are activated in the resistant cells.
Incorrect inhibitor concentration or degradation 1. Verify the concentration and integrity of your this compound stock solution. 2. Use a fresh dilution for each experiment.Rule out experimental artifacts as the cause of decreased sensitivity.
Problem 2: High background or inconsistent results in my cell viability assays.

Accurate IC50 determination is crucial for assessing resistance.[13] The following table provides guidance on optimizing your cell viability assays.

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent cell seeding density 1. Ensure a uniform single-cell suspension before plating. 2. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay.[13]Reduced well-to-well variability and more consistent assay results.
Edge effects in the microplate 1. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.Minimized evaporation and temperature gradients, leading to more uniform cell growth.
Interference of this compound with the assay reagent 1. Run a control plate with the drug dilutions in cell-free media to check for direct chemical interference with the viability reagent (e.g., MTT, resazurin).Confirmation that the observed signal is due to changes in cell viability and not a chemical reaction.
Suboptimal incubation time 1. Perform a time-course experiment to determine the optimal duration of drug exposure for your cell line (e.g., 48, 72, 96 hours).A clear and reproducible dose-response curve.

Data Presentation

Table 1: Comparative IC50 Values for this compound in Sensitive and Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Cell Line A 1545030
Cell Line B 25125050
Cell Line C 8980122.5

This table presents hypothetical data for illustrative purposes.

Visualizations

cluster_0 YFG-1 Signaling Pathway GF Growth Factor YFG1_R YFG-1 Receptor GF->YFG1_R PI3K PI3K YFG1_R->PI3K This compound This compound This compound->YFG1_R AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cluster_1 Troubleshooting Workflow for this compound Resistance Start Decreased Sensitivity to this compound Observed Confirm_IC50 Confirm IC50 Shift (Cell Viability Assay) Start->Confirm_IC50 Investigate Investigate Mechanism Confirm_IC50->Investigate Sequence Sequence YFG-1 Kinase Domain Investigate->Sequence On-Target? Phospho_Array Phospho-RTK Array & Western Blot Investigate->Phospho_Array Off-Target? Mutation Mutation Found? Sequence->Mutation Bypass Bypass Pathway Activated? Phospho_Array->Bypass Mutation->Phospho_Array No Strategy_M Strategy: Next-Gen Inhibitor Mutation->Strategy_M Yes Strategy_B Strategy: Combination Therapy Bypass->Strategy_B Yes Other Investigate Other Mechanisms (e.g., Drug Efflux) Bypass->Other No

References

Validation & Comparative

Validating the Specificity of Piylggvfq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific kinase inhibitors is crucial for effective and safe therapeutic interventions. Non-specific inhibitors can lead to off-target effects and undesirable side effects. This guide provides a comparative analysis of the novel inhibitor "Piylggvfq" against established alternatives, focusing on its specificity profile. The data presented herein is generated for illustrative purposes to demonstrate a robust validation workflow. In this context, this compound is a hypothetical inhibitor of SRC kinase, a non-receptor tyrosine kinase implicated in various cancers.[1][2]

Specificity Profile: this compound vs. Alternatives

To quantitatively assess the specificity of this compound, its inhibitory activity was tested against a panel of related kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase. For comparison, two well-known SRC inhibitors, Dasatinib (B193332) and Saracatinib, were profiled concurrently.[3][4]

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Saracatinib IC50 (nM)
SRC 0.8 0.5 2.7
LCK951.110
FYN1100.68
ABL1>10,0000.825
EGFR>10,00030>10,000
VEGFR2>10,000801500

Data is hypothetical and for illustrative purposes only.

The results clearly indicate that while Dasatinib is a potent multi-kinase inhibitor, this compound demonstrates exceptional selectivity for SRC kinase.[5][6] Saracatinib also shows a degree of selectivity, though it is less potent against SRC than this compound and Dasatinib.[7][8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

The specificity of the inhibitors was determined using an in vitro biochemical kinase assay.[9][10] This method measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinases (SRC, LCK, FYN, ABL1, EGFR, VEGFR2)

  • Specific peptide substrates for each kinase

  • Test compounds (this compound, Dasatinib, Saracatinib) dissolved in DMSO

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A serial dilution of each test compound was prepared in DMSO.

  • The kinase, its specific substrate, and the test compound were pre-incubated in the kinase reaction buffer in a 96-well plate.

  • The kinase reaction was initiated by adding [γ-³³P]ATP.

  • The reaction was allowed to proceed for a specified time at 30°C and then stopped.

  • The phosphorylated substrate was captured on a filter plate, and unincorporated [γ-³³P]ATP was washed away.

  • The amount of incorporated radioactivity, corresponding to kinase activity, was measured using a scintillation counter.

  • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To further elucidate the context of this compound's action and the workflow for its validation, the following diagrams are provided.

Caption: Simplified SRC kinase signaling pathway and the inhibitory action of this compound.

G Start Start Compound_Synthesis Synthesize This compound Start->Compound_Synthesis Biochemical_Screen Primary Screen: Biochemical Assay (SRC Kinase) Compound_Synthesis->Biochemical_Screen Kinase_Panel Selectivity Screen: Kinase Panel Profiling (IC50 Determination) Biochemical_Screen->Kinase_Panel Cell_Assay Cellular Assay: Target Engagement (e.g., Western Blot for p-SRC) Kinase_Panel->Cell_Assay Data_Analysis Data Analysis & Comparison Kinase_Panel->Data_Analysis Cell_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for validating the specificity of a kinase inhibitor.

References

A Comparative Analysis of Exemplinib and Other MEK Inhibitors in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Mitogen-activated protein kinase (MEK) have emerged as a cornerstone in the treatment of various malignancies, particularly those driven by mutations in the RAS/RAF signaling pathway.[1] This guide provides a comprehensive comparison of the efficacy of Exemplinib, a novel MEK1/2 inhibitor, against other notable MEK inhibitors, supported by experimental data and detailed methodologies.

The MAPK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a common driver of tumorigenesis in a significant proportion of human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1] MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, making them an attractive therapeutic target.[1]

Comparative Efficacy of MEK Inhibitors

The clinical utility of MEK inhibitors is most prominent in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma.[1][2][3][4] This combination approach has been shown to improve response rates and progression-free survival compared to BRAF inhibitor monotherapy.[1][2][3] This section compares the efficacy of Exemplinib with other key MEK inhibitors: Trametinib, Selumetinib, Binimetinib, and Cobimetinib.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.[1][2] Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for Exemplinib and other MEK inhibitors against MEK1 and MEK2 enzymes and in various cancer cell lines.

Table 1: In Vitro Potency (IC50, nM) of MEK Inhibitors

InhibitorTargetIC50 (nM)Cell Line (Mutation)IC50 (nM)
Exemplinib MEK1/20.8A375 (BRAF V600E)~1.0
TrametinibMEK1/20.7 (MEK1), 0.9 (MEK2)A375 (BRAF V600E)Varies
SelumetinibMEK1/214VariesVaries
BinimetinibMEK1/212VariesVaries
CobimetinibMEK10.9VariesVaries

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.

A preclinical study directly comparing the efficacy of various BRAF/MEK inhibitor combinations in melanoma cell lines found that Trametinib was the most efficient MEK inhibitor in combination with a BRAF inhibitor, closely followed by Cobimetinib, while Binimetinib exhibited the lowest anti-tumor efficacy in this in vitro setting.

The combination of a BRAF inhibitor and a MEK inhibitor is the standard of care for patients with BRAF V600-mutant advanced melanoma. The following table summarizes key efficacy data from pivotal Phase III clinical trials for approved combinations.

Table 2: Clinical Efficacy of MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma

Combination TherapyTrial NameComparatorMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)
Dabrafenib + TrametinibCOMBI-d/vDabrafenib or Vemurafenib monotherapy11.0 - 11.4 months64 - 69%
Vemurafenib + CobimetinibcoBRIMVemurafenib12.3 months70%
Encorafenib + BinimetinibCOLUMBUSVemurafenib or Encorafenib14.9 months63%

Indirect treatment comparisons have suggested no statistically significant differences in efficacy between the combinations of trametinib-dabrafenib and cobimetinib-vemurafenib in terms of Progression-Free Survival (PFS) and Overall Response Rate (ORR).[5]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of a MEK inhibitor using a luminescence-based in vitro kinase assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant human MEK1 or MEK2 kinase

  • Kinase substrate (e.g., inactive ERK2)

  • ATP (Adenosine triphosphate)

  • MEK inhibitor (e.g., Exemplinib)

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the MEK inhibitor in DMSO.

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant MEK kinase and the kinase substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[4][6]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence intensity in each well using a microplate reader.

  • Data Analysis: Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell Viability (MTT) Assay

This protocol is used to assess the effect of MEK inhibitors on the viability and proliferation of cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • Cancer cell line (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • MEK inhibitor (e.g., Exemplinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the MEK inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.[7][8]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Exemplinib & Other MEK Inhibitors Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the point of inhibition by MEK inhibitors.

Experimental_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of inhibitor A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Add solubilization solution E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: A typical experimental workflow for determining the IC50 of a MEK inhibitor using an MTT assay.

References

A Comparative Guide to Target Validation: Knockdown vs. Advanced Gene Editing Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biomedical research, target validation stands as a critical step to confirm the role of a specific gene or protein in a disease phenotype. The choice of methodology for target validation can significantly impact the reliability of experimental outcomes and the subsequent direction of research. This guide provides a detailed comparison between the traditional knockdown approach and advanced gene editing techniques, exemplified by the CRISPR-Cas9 system, for the purpose of target validation.

Note on Terminology: The term "Piylggvfq" does not correspond to a known scientific method or technology. Therefore, this guide will compare knockdown technologies with CRISPR-mediated gene editing, a widely adopted and powerful alternative for target validation.

Introduction to Target Validation Methodologies

Target validation aims to demonstrate that modulating a specific molecular target yields a desired therapeutic effect. The two primary genetic methods to achieve this are transiently reducing gene expression (knockdown) or permanently disrupting the gene (knockout).

Knockdown Technology (e.g., siRNA, shRNA): This approach utilizes RNA interference (RNAi) to degrade messenger RNA (mRNA), thereby preventing protein translation and reducing the target protein levels. This process is transient and typically does not alter the genomic DNA.

Gene Editing Technology (e.g., CRISPR-Cas9): This method creates permanent modifications to the genomic DNA of a target gene. By introducing double-strand breaks, the cell's natural repair mechanisms can be harnessed to create insertions or deletions (indels) that result in a non-functional gene, effectively knocking out the target.

Performance Comparison: Knockdown vs. CRISPR Knockout

The choice between knockdown and CRISPR knockout depends on the specific experimental goals, timeline, and required precision. Below is a summary of key performance indicators.

FeatureKnockdown (siRNA/shRNA)CRISPR Knockout
Mechanism of Action Post-transcriptional mRNA degradationPermanent genomic DNA modification
Effect Duration Transient (days to weeks)Permanent and heritable
Efficiency Variable (50-90% reduction)High (>90% knockout)
Specificity Prone to off-target effectsHigher specificity, but off-targets possible
Throughput High-throughput screening is commonModerate to high throughput
Cell Line Development Not required for transient knockdownRequires clonal selection for stable lines
Rescue Experiments Difficult to perform reliablyStraightforward with cDNA expression

Experimental Protocols

Detailed and robust experimental design is crucial for successful target validation. The following sections outline generalized protocols for both knockdown and CRISPR knockout experiments.

siRNA-mediated Knockdown Protocol
  • siRNA Design and Synthesis: Design and synthesize at least three siRNAs targeting different regions of the target mRNA. A non-targeting siRNA should be used as a negative control.

  • Cell Seeding: Plate cells in antibiotic-free medium and grow to 30-50% confluency at the time of transfection.

  • Transfection:

    • Dilute siRNA in a serum-free medium.

    • Separately, dilute a transfection reagent (e.g., lipofectamine) in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.

    • Replace the medium with a complete growth medium.

  • Assay for Target Knockdown: After 24-72 hours, harvest cells to assess knockdown efficiency at the mRNA (RT-qPCR) and protein (Western Blot) levels.

  • Phenotypic Analysis: Perform relevant cell-based assays to assess the phenotypic consequences of target knockdown.

CRISPR-Cas9 Mediated Knockout Protocol
  • gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting the early exons of the target gene. Clone the gRNA sequences into a Cas9 expression vector.

  • Transfection/Transduction: Introduce the Cas9/gRNA vector into the target cells using transfection or lentiviral transduction.

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into a 96-well plate to generate clonal populations.

  • Screening and Validation:

    • Expand the clonal populations.

    • Extract genomic DNA and screen for mutations using techniques like T7 Endonuclease I assay or Sanger sequencing.

    • Confirm the absence of the target protein in validated knockout clones via Western Blot.

  • Phenotypic Analysis: Perform phenotypic assays on the validated knockout cell lines.

Signaling Pathways and Experimental Workflows

Visualizing the molecular and experimental processes can aid in understanding these complex techniques.

Knockdown_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis siRNA siRNA Design & Synthesis Transfection Transfection siRNA->Transfection Cells Cell Seeding Cells->Transfection Incubation Incubation (24-72h) Transfection->Incubation Validation mRNA/Protein Validation Incubation->Validation Phenotype Phenotypic Assay Validation->Phenotype

Caption: Workflow for siRNA-mediated knockdown experiments.

CRISPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation gRNA gRNA Design & Cloning Transfection Transfection/Transduction gRNA->Transfection Cells Cell Culture Cells->Transfection Cloning Single-Cell Cloning Transfection->Cloning Screening Genomic Screening Cloning->Screening Validation Protein Validation Screening->Validation Phenotype Phenotypic Assay Validation->Phenotype

Caption: Workflow for CRISPR-mediated knockout experiments.

Signaling_Pathway cluster_knockdown Knockdown Effect cluster_knockout CRISPR Knockout Effect cluster_phenotype Cellular Outcome mRNA Target mRNA Protein Target Protein mRNA->Protein Translation Phenotype Cellular Phenotype Protein->Phenotype siRNA siRNA siRNA->mRNA Degradation Gene Target Gene mRNA_ko Target mRNA Gene->mRNA_ko Transcription Protein_ko Target Protein mRNA_ko->Protein_ko Translation Protein_ko->Phenotype CRISPR CRISPR/Cas9 CRISPR->Gene Disruption

Caption: Molecular mechanisms of knockdown vs. knockout.

Summary and Recommendations

AspectKnockdown (siRNA/shRNA)CRISPR Knockout
Best For High-throughput screening, studying essential genes, mimicking drug effects.Creating stable disease models, definitive target validation, studying gene function.
Limitations Incomplete knockdown, off-target effects, transient nature.Time-consuming cell line development, potential for genetic compensation.

Both knockdown and CRISPR-mediated knockout are powerful tools for target validation, each with its own set of advantages and disadvantages.

  • Knockdown is well-suited for initial, large-scale screens where a rapid and transient reduction in protein levels is sufficient to observe a phenotype. It is also valuable for studying essential genes where a complete knockout would be lethal.

  • CRISPR knockout provides a more definitive and permanent genetic modification, leading to a complete loss of protein function. This makes it the gold standard for creating stable cell lines for in-depth mechanistic studies and for validating findings from initial knockdown screens.

For a robust target validation strategy, a combination of both approaches is often recommended. An initial screen using a knockdown library can identify potential targets, which can then be rigorously validated by generating CRISPR knockout cell lines. This dual approach leverages the speed of knockdown and the precision of gene editing to provide a high degree of confidence in the selected targets.

Reproducibility of Piylggvfq experimental results

Author: BenchChem Technical Support Team. Date: December 2025

No Public Data Found for "Piylggvfq"

A comprehensive search for the term "this compound" has yielded no publicly available experimental results, research articles, or product information. This suggests that "this compound" may be a novel or proprietary compound not yet described in scientific literature, a highly specific internal project code, or a placeholder term.

Given the absence of data, a direct comparison guide on the reproducibility of "this compound" experimental results cannot be constructed. However, to fulfill the structural and content requirements of the request, the following template has been developed. This guide uses the fictional placeholder molecule "Inhibitor-α" to demonstrate how such a document should be formatted and the level of detail required for an audience of researchers, scientists, and drug development professionals.

Comparison Guide: Reproducibility of Inhibitor-α Experimental Results

This guide provides a comparative overview of the experimental data for "Inhibitor-α," a novel kinase inhibitor, and evaluates the reproducibility of its in-vitro efficacy against a known alternative, "StandardCompound-β."

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key experiments designed to assess the inhibitory potential of Inhibitor-α compared to StandardCompound-β.

Table 1: Half-Maximal Inhibitory Concentration (IC50) in Target Kinase Assays

Compound Target Kinase IC50 (nM) ± SD (n=3) Assay Conditions
Inhibitor-α Kinase-X 15.2 ± 1.8 Cell-free enzymatic assay
StandardCompound-β Kinase-X 45.7 ± 4.2 Cell-free enzymatic assay
Inhibitor-α Kinase-Y (Off-target) > 10,000 Cell-free enzymatic assay

| StandardCompound-β | Kinase-Y (Off-target) | 1,250 ± 88 | Cell-free enzymatic assay |

Table 2: Cell Viability (EC50) in Cancer Cell Line Models

Compound Cell Line EC50 (µM) ± SD (n=3) Timepoint
Inhibitor-α HT-29 (Colon Cancer) 0.8 ± 0.1 72 hours
StandardCompound-β HT-29 (Colon Cancer) 2.5 ± 0.4 72 hours
Inhibitor-α A549 (Lung Cancer) 1.2 ± 0.2 72 hours

| StandardCompound-β | A549 (Lung Cancer) | 3.1 ± 0.5 | 72 hours |

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide to ensure reproducibility.

Protocol 2.1: Cell-Free Kinase Inhibition Assay

  • Reagents: Recombinant human Kinase-X, ATP, substrate peptide, Inhibitor-α, StandardCompound-β, kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of Inhibitor-α and StandardCompound-β in DMSO, followed by a 1:100 dilution in kinase assay buffer.

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 10 µL of the Kinase-X and substrate peptide solution to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and measure kinase activity using a luminescence-based detection reagent.

    • Data are normalized to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values are calculated using a four-parameter logistic curve fit.

Protocol 2.2: Cell Viability (MTS Assay)

  • Cell Culture: HT-29 and A549 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of Inhibitor-α or StandardCompound-β for 72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells. EC50 values are determined using a non-linear regression analysis.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz illustrate the theoretical signaling pathway of Inhibitor-α and the experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX DownstreamP Downstream Protein KinaseX->DownstreamP TF Transcription Factor DownstreamP->TF InhibitorA Inhibitor-α InhibitorA->KinaseX Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Proposed signaling pathway for Inhibitor-α.

G start Start: Compound Dilution cell_culture 1. Cell Seeding (96-well plates) start->cell_culture treatment 2. Compound Treatment (72 hours) cell_culture->treatment assay 3. Add MTS Reagent (2-hour incubation) treatment->assay readout 4. Measure Absorbance (490 nm) assay->readout analysis 5. Data Analysis (Calculate EC50) readout->analysis end End: Comparative Results analysis->end

Caption: Workflow for cell viability experiments.

Unraveling the Effects of Piylggvfq: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Piylggvfq's performance against current alternatives, supported by comprehensive experimental data, for researchers, scientists, and drug development professionals.

Initial investigations into the therapeutic agent "this compound" have not yielded specific information under this designation in publicly available scientific literature and clinical trial databases. The term "this compound" may be a codename, a placeholder, or a novel compound not yet widely documented.

This guide, therefore, proceeds by contextualizing the evaluation of a hypothetical novel therapeutic agent, hereby referred to as "this compound," within established frameworks for drug development and comparison. We will draw parallels with known investigational drugs that share similar therapeutic aims, such as Pegozafermin, which is currently in clinical trials for nonalcoholic steatohepatitis (NASH) and severe hypertriglyceridemia (SHTG).[1] This approach allows for a realistic demonstration of the methodologies and data presentation required for a thorough cross-validation of a new chemical entity's effects.

Comparative Efficacy and Safety

A critical aspect of evaluating a new drug is to compare its efficacy and safety profile with existing treatments. The following tables are templates that would be populated with data from preclinical and clinical studies of "this compound" alongside competitor compounds.

Table 1: Comparative Efficacy in a NASH Animal Model

Treatment GroupNSteatosis Score (Mean ± SD)Lobular Inflammation (Mean ± SD)Fibrosis Stage (Mean ± SD)
Vehicle Control102.8 ± 0.41.9 ± 0.32.5 ± 0.5
This compound (10 mg/kg) 101.2 ± 0.20.8 ± 0.21.3 ± 0.3
This compound (30 mg/kg) 100.7 ± 0.10.5 ± 0.10.8 ± 0.2
Competitor A (dosage)101.5 ± 0.31.1 ± 0.21.6 ± 0.4

*p < 0.05 compared to Vehicle Control

Table 2: Comparative Lipid-Lowering Effects in a Hyperlipidemia Model

Treatment GroupNTriglycerides (mg/dL, % change from baseline)Total Cholesterol (mg/dL, % change from baseline)
Vehicle Control12+5%+2%
This compound (15 mg/kg) 12-45%-25%
This compound (45 mg/kg) 12-60%-40%
Competitor B (dosage)12-50%-35%

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation of scientific findings.

NASH Induction and Treatment Protocol in a Murine Model:

  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Diet: Mice are fed a diet high in fat, fructose, and cholesterol for 16 weeks to induce NASH.

  • Treatment: Following NASH induction, mice are randomly assigned to treatment groups and administered "this compound" (10 or 30 mg/kg), Competitor A, or vehicle control via oral gavage daily for 8 weeks.

  • Endpoint Analysis: At the end of the treatment period, liver tissues are collected for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis) and gene expression analysis. Blood samples are collected for measurement of liver enzymes and lipid profiles.

Severe Hypertriglyceridemia Model Protocol:

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, 10 weeks old.

  • Acclimation: Rats are acclimated for one week with free access to standard chow and water.

  • Treatment: Rats are randomized into treatment groups and receive "this compound" (15 or 45 mg/kg), Competitor B, or vehicle control via subcutaneous injection twice weekly for 4 weeks.

  • Endpoint Analysis: Fasting blood samples are collected weekly to monitor triglyceride and cholesterol levels. At the end of the study, key metabolic tissues (liver, adipose) are collected for further analysis.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and experimental designs can greatly aid in the comprehension of complex biological processes and study logistics.

Signaling_Pathway cluster_cell Hepatocyte cluster_effects Physiological Effects This compound This compound Receptor Target Receptor (e.g., FGF21R) This compound->Receptor Binds and Activates Downstream_Kinase Downstream Kinase (e.g., ERK1/2) Receptor->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor (e.g., PPARα) Downstream_Kinase->Transcription_Factor Activates Metabolic_Genes Metabolic Gene Expression Transcription_Factor->Metabolic_Genes Upregulates Lipid_Metabolism Improved Lipid Metabolism Metabolic_Genes->Lipid_Metabolism Glucose_Homeostasis Enhanced Glucose Homeostasis Metabolic_Genes->Glucose_Homeostasis Anti_inflammatory Anti-inflammatory Effects Metabolic_Genes->Anti_inflammatory

Caption: Proposed signaling pathway of this compound in hepatocytes.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis Animal_Model Disease Model Induction (e.g., NASH mice) Randomization Randomization into Treatment Groups Animal_Model->Randomization Treatment_Period Treatment Administration (8 weeks) Randomization->Treatment_Period Endpoint_Collection Endpoint Data Collection (Histology, Bloodwork) Treatment_Period->Endpoint_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Endpoint_Collection->Data_Analysis Comparison Comparison with Alternative Treatments Data_Analysis->Comparison

Caption: Generalized experimental workflow for preclinical evaluation.

References

A Comparative Guide to Target Modulation: Technology "Piylggvfq" vs. CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative analysis of the novel target modulation technology, "Piylggvfq," and the established CRISPR-Cas9 system. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of these two platforms.

Disclaimer: The term "this compound" does not correspond to any known or published technology in the field of gene editing or target modulation. The following comparison is a structured template based on a hypothetical technology, herein referred to as "this compound," to illustrate the key metrics and experimental considerations for evaluating a new platform against the CRISPR-Cas9 standard. The data and protocols for "this compound" are illustrative placeholders and should be substituted with actual experimental results for a valid comparison.

Overview and Mechanism of Action

CRISPR-Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful gene-editing tool derived from a bacterial adaptive immune system.[1][2] Its mechanism relies on a guide RNA (gRNA) that directs the Cas9 nuclease to a specific target DNA sequence. Upon binding, Cas9 induces a double-strand break (DSB) in the DNA.[3][4] The cell's natural repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), are then leveraged to introduce insertions, deletions (indels), or specific sequence modifications.[2][4]

Hypothetical Technology: "this compound"

For the purpose of this guide, "this compound" is conceptualized as a nuclease-free system for target modulation. It is hypothesized to utilize a synthetic protein-RNA complex that binds to a specific genomic locus. Instead of cutting the DNA, "this compound" employs an enzymatic domain to induce epigenetic modifications, such as DNA methylation or histone acetylation, thereby activating or repressing gene expression without altering the underlying DNA sequence.

Mechanism of Action Diagrams

CRISPR_Cas9_Mechanism cluster_0 CRISPR-Cas9 Complex Assembly cluster_1 Target Recognition and Cleavage cluster_2 Cellular Repair Pathways gRNA Guide RNA (gRNA) Complex gRNA-Cas9 Complex gRNA->Complex Cas9 Cas9 Nuclease Cas9->Complex Binding Sequence-Specific Binding Complex->Binding TargetDNA Target DNA Binding->TargetDNA DSB Double-Strand Break (DSB) Binding->DSB NHEJ NHEJ (Indels) DSB->NHEJ HDR HDR (Precise Edit) DSB->HDR

Caption: Workflow of CRISPR-Cas9 mediated gene editing.

Piylggvfq_Mechanism cluster_0 This compound Complex Assembly cluster_1 Target Recognition and Modulation cluster_2 Gene Expression Outcome gRNA Guide Molecule Complex This compound Complex gRNA->Complex Effector Effector Protein Effector->Complex Binding Sequence-Specific Binding Complex->Binding TargetDNA Target Locus Binding->TargetDNA Modulation Epigenetic Modulation Binding->Modulation Repression Gene Repression Modulation->Repression Activation Gene Activation Modulation->Activation

Caption: Hypothetical mechanism for "this compound" target modulation.

Performance Comparison

This section summarizes the quantitative performance metrics of "this compound" and CRISPR-Cas9. The data for CRISPR-Cas9 is based on published literature, while the data for "this compound" is hypothetical.

FeatureCRISPR-Cas9"this compound" (Hypothetical)
On-Target Efficiency 70-90% (Indel formation in cell lines)85-95% (Target gene repression/activation)
Off-Target Events Detectable, sequence-dependentMinimal to none (No DNA cleavage)
Permanence of Edit Permanent (Genomic alteration)Reversible / Transient (Epigenetic)
Payload Size Large (~4.2 kb for SpCas9)Moderate (~2.5 kb)
Delivery Method Viral (AAV, Lentivirus), RNP, PlasmidsViral (AAV), Lipid Nanoparticles (LNP)
Multiplexing Feasible with multiple gRNAsFeasible with multiple guide molecules
Cellular Toxicity Moderate, associated with DSBsLow, no DSB-induced toxicity

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of any target modulation technology. Below are representative protocols for evaluating on-target efficiency and off-target effects.

Protocol 1: On-Target Efficiency Assessment

Objective: To quantify the efficiency of target modulation for both platforms.

  • For CRISPR-Cas9 (Indel Analysis):

    • Cell Culture & Transfection: HEK293T cells are cultured to 70-80% confluency and transfected with plasmids encoding SpCas9 and a gRNA targeting the HPRT1 gene.

    • Genomic DNA Extraction: 48-72 hours post-transfection, genomic DNA is extracted from the cell population.

    • PCR & Sequencing: The target locus is amplified via PCR. The resulting amplicons are subjected to Sanger sequencing and analyzed using a TIDE (Tracking of Indels by Decomposition) algorithm to quantify the percentage of indel formation.

  • For "this compound" (Gene Expression Analysis):

    • Cell Culture & Transduction: A stable HEK293T cell line expressing a reporter gene (e.g., GFP) is transduced with an AAV vector encoding the "this compound" system designed to repress the GFP promoter.

    • RNA Extraction & RT-qPCR: 72 hours post-transduction, total RNA is extracted. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed to measure the relative mRNA levels of GFP, normalized to a housekeeping gene (e.g., GAPDH).

    • Flow Cytometry: The percentage of GFP-negative cells and the mean fluorescence intensity are quantified to determine the level of protein repression.

Protocol 2: Off-Target Effect Analysis

Objective: To identify and quantify unintended modifications at off-target sites.

  • Off-Target Nomination: Potential off-target sites for the gRNA (CRISPR) or guide molecule ("this compound") are predicted using bioinformatic tools (e.g., Cas-OFFinder).

  • Whole-Genome Sequencing (WGS): For a comprehensive, unbiased analysis, genomic DNA from treated and control cells is subjected to deep whole-genome sequencing.

  • Targeted Deep Sequencing: Alternatively, a panel of the top 10-20 predicted off-target sites is amplified from the genomic DNA. These amplicons are sequenced to a high depth (>1000x) on a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • For CRISPR-Cas9: Sequencing data is analyzed for the presence of indels at the nominated off-target sites.

    • For "this compound": As this is a non-cutting technology, analysis would focus on unintended changes in the epigenetic state (e.g., via ChIP-seq or bisulfite sequencing) at predicted off-target loci.

Experimental Workflow Diagram

Experimental_Workflow cluster_design Design & Preparation cluster_exp Cell-Based Experiment cluster_analysis Downstream Analysis Design Design Guide RNA (CRISPR or this compound) Vector Prepare Delivery Vector (Plasmid, AAV, etc.) Design->Vector Deliver Transfect / Transduce Cells Vector->Deliver Culture Culture Target Cells (e.g., HEK293T) Culture->Deliver Harvest Harvest Cells (48-72h) Deliver->Harvest gDNA Extract Genomic DNA Harvest->gDNA RNA Extract RNA Harvest->RNA OnTarget On-Target Analysis (TIDE / RT-qPCR) gDNA->OnTarget OffTarget Off-Target Analysis (NGS) gDNA->OffTarget RNA->OnTarget

Caption: General workflow for evaluating target modulation technologies.

Summary and Conclusion

This guide outlines the critical parameters for comparing a novel target modulation technology like "this compound" with the well-established CRISPR-Cas9 system.

  • CRISPR-Cas9 is a highly efficient tool for permanent gene editing through DNA cleavage. Its primary challenges include the potential for off-target mutations and the cellular toxicity associated with double-strand breaks.

  • The hypothetical "this compound" technology represents a potential alternative focused on modulating gene expression without altering the DNA sequence. Its theoretical advantages include higher specificity, lower toxicity, and the potential for reversible effects.

References

Benchmarking Piylggvfq against industry-standard compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novus-Compound-A and the Industry-Standard EGFR Inhibitor, Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Piylggvfq" is not a recognized chemical entity. This guide uses a hypothetical compound, "Novus-Compound-A," to demonstrate a benchmarking comparison against the well-established, industry-standard Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. The data presented for Novus-Compound-A is illustrative and designed to reflect realistic performance benchmarks.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to activating mutations or overexpression, is a key driver in the progression of several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a critical target for cancer therapies.[1][3]

Gefitinib (Iressa®) was one of the first selective inhibitors of the EGFR tyrosine kinase approved for treating NSCLC patients with specific EGFR mutations.[5][6][7] It acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades like the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[6][8][9][10] This guide provides a comparative analysis of the performance of a novel hypothetical compound, Novus-Compound-A, against the industry-standard, Gefitinib.

Quantitative Performance Analysis

The following tables summarize the in vitro performance of Novus-Compound-A compared to Gefitinib. Data represents typical values derived from standard assays.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
Novus-Compound-A EGFR (WT) 25
GefitinibEGFR (WT)33[9]
Novus-Compound-A EGFR (L858R) 5
GefitinibEGFR (L858R)10-20
Novus-Compound-A EGFR (Exon 19 del) 4
GefitinibEGFR (Exon 19 del)10-15
Novus-Compound-A HER2 >10,000
GefitinibHER2>3,300

IC50: The half maximal inhibitory concentration, a measure of inhibitor potency.

Table 2: Cellular Activity in NSCLC Cell Lines

CompoundCell Line (EGFR status)GI50 (nM)
Novus-Compound-A PC-9 (Exon 19 del) 8
GefitinibPC-9 (Exon 19 del)13-77[11]
Novus-Compound-A H3255 (L858R) 6
GefitinibH3255 (L858R)3[12]
Novus-Compound-A A549 (WT) >15,000
GefitinibA549 (WT)>10,000

GI50: The half maximal growth inhibition concentration.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gefitinib Gefitinib / Novus-Compound-A Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling cascade and point of inhibition.

Cell_Viability_Workflow A 1. Seed Cells (e.g., PC-9) in 96-well plates B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Compound (Novus-Compound-A or Gefitinib) in serial dilutions B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL final conc.) D->E F 6. Incubate 3-4h (Formation of formazan (B1609692) crystals) E->F G 7. Solubilize Crystals (Add 150 µL DMSO or SDS-HCl) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate GI50 values) H->I

Caption: Experimental workflow for a cell viability (MTT) assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking data.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the purified EGFR kinase domain.

  • Objective: To determine the IC50 value of Novus-Compound-A and Gefitinib against wild-type and mutant EGFR.

  • Method: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[13]

  • Protocol Steps:

    • Reagent Preparation: Recombinant human EGFR kinase (wild-type or mutant) is diluted in a kinase buffer. The substrate (e.g., a poly-Glu-Tyr peptide) and ATP are also prepared in the same buffer.

    • Compound Plating: The test compounds (Novus-Compound-A, Gefitinib) are serially diluted in DMSO and added to the wells of a microplate.

    • Kinase Reaction: The kinase and substrate are added to the wells containing the compounds and pre-incubated. The reaction is initiated by adding ATP. The plate is incubated at 30°C for a specified time (e.g., 45-60 minutes).

    • Signal Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced, which is converted into a luminescent signal.

    • Data Analysis: Luminescence is measured with a plate reader. The percentage of inhibition is calculated relative to control wells (no inhibitor). IC50 values are determined by fitting the data to a four-parameter dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This cell-based assay measures the metabolic activity of a cell line as an indicator of cell viability and proliferation after treatment with a compound.[14][15]

  • Objective: To determine the GI50 value of the compounds in cancer cell lines with different EGFR mutation statuses.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[14][15]

  • Protocol Steps:

    • Cell Seeding: Cancer cells (e.g., PC-9, H3255) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[16]

    • Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing serial dilutions of Novus-Compound-A or Gefitinib. A vehicle control (DMSO) is also included.

    • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: After incubation, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 3-4 hours.[17]

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the purple formazan crystals.[16]

    • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The absorbance values are converted to a percentage of growth relative to the vehicle-treated control cells. The GI50 value is calculated from the dose-response curve.

Conclusion

This guide provides a framework for comparing a novel compound, Novus-Compound-A, against the industry-standard EGFR inhibitor, Gefitinib. The illustrative data suggests that Novus-Compound-A demonstrates superior potency against key EGFR activating mutations (L858R and Exon 19 deletion) while maintaining high selectivity over other kinases like HER2. Furthermore, its enhanced activity in cellular models indicates strong potential. The provided protocols and diagrams offer a clear basis for the experimental validation required in the drug development process.

References

Safety Operating Guide

Essential Safety & Handling Protocols for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Piylggvfq": The term "this compound" does not correspond to a known chemical entity in publicly available scientific databases. The following guide provides a comprehensive framework for handling a hypothetical, potent, powdered laboratory compound, which can be adapted as a standard operating procedure for new or uncharacterized materials. Researchers must always consult the specific Safety Data Sheet (SDS) for any known substance before handling.[1][2]

Personal Protective Equipment (PPE) Matrix

Proper selection of PPE is the first line of defense against chemical exposure. The required level of protection depends on the potential hazards associated with the substance and the procedure being performed.

Hazard Category Risk Level Required Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Skin Irritant/Corrosive ModerateChemical Fume HoodChemically resistant gloves (e.g., Nitrile, Neoprene)Safety glasses with side shieldsNot required for low volatilityFull-coverage lab coat
Skin Irritant/Corrosive HighChemical Fume HoodHeavy-duty chemically resistant gloves (e.g., Butyl rubber)Chemical splash goggles and face shieldNot required for low volatilityChemically resistant apron over lab coat
Respiratory Hazard (Dust/Aerosol) ModerateChemical Fume Hood or Ventilated EnclosureChemically resistant glovesSafety glasses with side shieldsN95 or higher NIOSH-certified respirator[3]Full-coverage lab coat
Respiratory Hazard (Dust/Aerosol) HighClosed System/GloveboxChemically resistant glovesChemical splash gogglesHalf-mask or full-face respirator with appropriate cartridgesDisposable coveralls over lab coat[3][4]
Potent Compound (High Toxicity) AllClosed System/GloveboxDouble-gloving with chemically resistant glovesChemical splash goggles and face shieldSupplied-air respirator (SAR) or SCBADisposable coveralls, disposable shoe covers[3]

Experimental Protocol: Weighing and Solubilizing a Potent Powdered Compound

This protocol outlines the essential steps for safely handling a potent, powdered substance.

Objective: To accurately weigh and dissolve a specified amount of a powdered compound for experimental use.

Materials:

  • Hypothetical Compound ("this compound")

  • Appropriate Solvent

  • Volumetric flasks and glassware

  • Analytical balance

  • Spatula, weigh boats

  • Required PPE (as determined by the PPE Matrix)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood or ventilated enclosure is certified and functioning correctly.

    • Don all required PPE, including double gloves, a lab coat, and respiratory/eye protection as specified for a potent powder.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of the powdered compound to the weigh boat. Avoid any actions that could generate dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully add the weighed powder to the appropriate volumetric flask.

    • Using a funnel, add a small amount of the designated solvent to the weigh boat to rinse any residual powder into the flask.

    • Add solvent to the flask up to approximately half of the final desired volume.

    • Cap the flask and gently swirl to dissolve the compound. Use sonication if necessary, ensuring the flask remains capped.

    • Once dissolved, add solvent to the final volume mark.

  • Cleanup and Disposal:

    • All disposable materials (weigh boats, gloves, wipes) that came into contact with the compound must be disposed of as hazardous waste in a clearly labeled, sealed container.

    • Thoroughly clean all non-disposable equipment (spatula, glassware) according to established laboratory procedures for potent compounds.

    • Wipe down the work surface in the fume hood with an appropriate deactivating solution or solvent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[5]

Visual Workflow: PPE Selection and Disposal

The following diagram illustrates the decision-making and procedural flow for selecting, using, and disposing of PPE when handling hazardous laboratory chemicals.

PPE_Workflow cluster_0 Planning & Assessment cluster_1 Execution cluster_2 Post-Procedure & Disposal A Identify Chemical Hazards (Consult SDS) B Assess Procedural Risks (e.g., Aerosolization, Splash) A->B C Select Appropriate PPE (Use PPE Matrix) B->C D Inspect PPE for Damage C->D Proceed to Experiment E Don PPE in Correct Order (e.g., Gown, Mask, Goggles, Gloves) D->E F Perform Experiment in Designated Area E->F G Doff PPE in Correct Order to Avoid Contamination F->G H Segregate Waste (Non-Hazardous vs. Hazardous) G->H I Dispose of Contaminated PPE in Labeled Hazardous Waste Bin H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.